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  • Product: 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline
  • CAS: 853310-77-7

Core Science & Biosynthesis

Foundational

The Quinoline-Morpholine Scaffold in Modern Drug Discovery: A Technical Guide to CAS 853310-77-7

Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. CAS 853310-77-7 , chemically identified as 6-chloro-4-(4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. CAS 853310-77-7 , chemically identified as 6-chloro-4-(4-morpholinyl)-2-phenylquinoline , represents a highly versatile, early-discovery building block. This compound integrates three critical pharmacophoric elements: an ATP-mimetic quinoline core, a solubilizing morpholine ring, and a synthetic handle (C6-chloro) for late-stage functionalization.

This whitepaper provides an in-depth technical analysis of CAS 853310-77-7, detailing its structural rationale, commercial sourcing, safety protocols, and validated experimental methodologies for integrating this scaffold into high-throughput screening (HTS) workflows for kinase inhibitor and antiviral development.

Structural Rationale & Pharmacophore Analysis

The architecture of CAS 853310-77-7 is deliberately designed to engage with the highly conserved ATP-binding pockets of kinases (such as EGFR and PI3K) and viral proteases.

  • Quinoline Core: Acts as a bioisostere for the adenine ring of ATP. The nitrogen atom at position 1 serves as a critical hydrogen-bond acceptor, anchoring the molecule to the hinge region of the kinase domain[1].

  • C4-Morpholine Ring: Morpholine is a classic privileged moiety used to enhance aqueous solubility and metabolic stability. Structurally, it often projects into the solvent-exposed region of the binding pocket or forms secondary hydrogen bonds, improving the pharmacokinetic profile of the resulting derivative[2].

  • C2-Phenyl Group: Occupies the hydrophobic pocket II adjacent to the ATP-binding site, increasing target affinity through

    
     stacking and van der Waals interactions[3].
    
  • C6-Chloro Substituent: The halogen atom is not merely a structural feature; it is a deliberate synthetic handle. It allows medicinal chemists to perform palladium-catalyzed cross-coupling reactions to explore structure-activity relationships (SAR) in the deep hydrophobic pocket of the target enzyme.

Table 1: Chemical & Physical Properties
PropertyValue
Chemical Name 6-chloro-4-(4-morpholinyl)-2-phenylquinoline
CAS Number 853310-77-7
Molecular Formula C19H17ClN2O
Molecular Weight 324.81 g/mol
Structural Class Quinoline-Morpholine Hybrid
Typical Purity >95% (Supplier dependent)

Biological Applications & Literature Precedents

Quinoline-morpholine hybrids have demonstrated profound efficacy across multiple therapeutic areas. Recent literature highlights their potency as dual EGFR/VEGFR-2 inhibitors, with some derivatives exhibiting IC50 values as low as 0.14 µM against EGFR—outperforming clinical standards like Erlotinib[4]. Furthermore, these scaffolds have been repurposed during the COVID-19 pandemic, where quinoline-morpholine hybrids demonstrated potent anti-SARS-CoV-2 activity in Vero E6 cell assays by disrupting viral replication pathways[5].

SAR_Pathway A CAS 853310-77-7 (Base Scaffold) B Palladium-Catalyzed Cross-Coupling A->B Activation of C-Cl bond C C6-Aryl Derivatives (Suzuki-Miyaura) B->C Boronic Acids D C6-Amine Derivatives (Buchwald-Hartwig) B->D Amines E Kinase Inhibitor Library C->E SAR Screening D->E SAR Screening

Chemical derivatization pathway of CAS 853310-77-7 for kinase inhibitor libraries.

Sourcing & Supplier Landscape

CAS 853310-77-7 is classified as an "early discovery" chemical. It is primarily synthesized for specialized compound libraries rather than bulk industrial manufacturing.

Table 2: Commercial Supplier Landscape
SupplierProduct NumberCatalog CollectionNotes
T101184AldrichCPRSold "as-is" for early discovery; requires internal QC[6].
BD339055Heterocyclic Building BlocksOften provides basic NMR/HPLC data upon request[7].
853310-77-7Aryl CompoundsStandard purity >95%[8].

Note: Because Sigma-Aldrich provides this product as part of a rare chemical collection without extensive analytical data, researchers must implement rigorous internal quality control (QC) prior to biological screening.

Safety Data Sheet (SDS) & Handling Protocols

As a synthetic heterocyclic compound, CAS 853310-77-7 must be handled with standard laboratory precautions. While a highly specific toxicological profile is pending due to its novel nature, it defaults to standard GHS classifications for halogenated quinolines.

Table 3: Safety & Handling Summary
CategoryRecommendation / Classification
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, and a NIOSH-approved respirator if aerosolized.
Storage Conditions Store in a cool, dry place (2-8°C recommended for long-term stability). Protect from light.
Spill Protocol Sweep up solid carefully to avoid dust generation. Clean surface with methanol/water.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes mechanistic causality and internal quality control checkpoints.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol utilizes the C6-chloro group of CAS 853310-77-7 to generate a library of extended aryl derivatives.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, combine CAS 853310-77-7 (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K2CO3 (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

    • Causality: Aryl chlorides are notoriously unreactive compared to bromides or iodides. The bidentate nature of the dppf ligand increases the electron density on the palladium center, facilitating the challenging oxidative addition into the C-Cl bond while preventing catalyst degradation.

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane and H2O (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base, which accelerates the transmetalation step by forming a reactive boronate complex.

  • Reaction & Monitoring (Self-Validation): Heat the mixture at 90°C for 12 hours. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the characteristic isotopic doublet of the chlorine atom (

    
     324/326 in a 3:1 ratio) is fully consumed and replaced by the target mass.
    
  • Purification: Concentrate under reduced pressure, extract with EtOAc, dry over Na2SO4, and purify via silica gel flash chromatography.

Protocol 2: High-Throughput Kinase Screening Assay

Once derivatives are synthesized, they must be screened for biological activity.

  • Stock Preparation: Dissolve the purified compound in anhydrous DMSO to a final concentration of 10 mM.

    • Causality: While the morpholine ring aids aqueous solubility, anhydrous DMSO is critical for the master stock to prevent compound precipitation and hydrolysis during freeze-thaw cycles.

  • Acoustic Dispensing: Utilize an Echo 550 Liquid Handler to transfer 2.5 nL to 25 nL of the compound into a 384-well assay plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter volume transfers. This ensures the final DMSO concentration in the assay remains <1%, preventing solvent-induced enzyme denaturation.

  • Biochemical Assay Setup: Add the recombinant kinase (e.g., EGFR), ATP (at its

    
     value), and the peptide substrate. Incubate for 60 minutes at room temperature.
    
  • Luminescence Readout & Self-Validation: Add Kinase-Glo® reagent to measure residual ATP. Include Erlotinib (1 µM) as a positive control and 1% DMSO as a negative vehicle control.

    • Self-Validation: Calculate the Z'-factor for the assay plate. A Z'-factor

      
       validates the statistical robustness of the assay, confirming that the observed IC50 values are due to true target engagement rather than assay drift.
      

HTS_Workflow S1 Compound Solubilization (10 mM in DMSO) S2 Acoustic Dispensing (Echo 550, Nanoliter) S1->S2 LC-MS QC Check S3 Biochemical Assay (EGFR/PI3K Kinase-Glo) S2->S3 Add ATP & Substrate S4 Data Analysis (IC50 & Hill Slope) S3->S4 Luminescence Readout

High-throughput screening (HTS) workflow for evaluating quinoline-morpholine derivatives.

References

  • National Center for Advancing Translational Sciences (NCATS) . Inxight Drugs: 4-(4-MORPHOLINYL)-2-PHENYLQUINOLINE. Available at:[Link]

  • Mamidala, A., et al. (2022) . Synthesis of Quinoline-Morpholine-Coupled 1,2,3-Triazole Hybrids as In vitro EGFR inhibitors. ChemistrySelect / ResearchGate. Available at:[Link]

  • RSC Advances (2024) . Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Royal Society of Chemistry. Available at:[Link]

  • Pharmaceuticals (2024) . Insights into SARS-CoV-2: Small-Molecule Hybrids for COVID-19 Treatment. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Exploratory

The Emergence of Morpholine-Substituted Quinolines as Potent Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its derivatives have shown a w...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including significant potential as anticancer agents.[2][3] This guide explores the therapeutic promise of a specific class of these compounds: morpholine-substituted quinolines. The incorporation of a morpholine ring can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making this a particularly fruitful area of investigation.[4] We will delve into the synthesis, mechanism of action, and structure-activity relationships of these compounds, with a focus on their potential to inhibit critical cancer-driving signaling pathways like PI3K/Akt/mTOR.

The Rationale for Morpholine Substitution in Quinoline-Based Anticancer Drug Design

The quinoline core itself presents a versatile template for engaging with various biological targets.[2] However, the addition of a morpholine moiety offers several distinct advantages in the design of novel anticancer therapeutics. The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether functional group. This combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for drug development.[4] From a pharmacodynamic perspective, the morpholine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with key amino acid residues in the active sites of target proteins. This can lead to enhanced binding affinity and selectivity.

Synthetic Strategies for Morpholine-Substituted Quinolines

A variety of synthetic routes have been developed to access morpholine-substituted quinolines. A common and effective approach involves the nucleophilic aromatic substitution (SNAr) reaction. In this method, a quinoline ring bearing a suitable leaving group, such as a chlorine atom, is reacted with morpholine. This reaction is often facilitated by a base and can be carried out under relatively mild conditions.

For instance, a general synthesis could start with the construction of a substituted quinolinone, which is then chlorinated using a reagent like thionyl chloride. The resulting chloroquinoline can then be reacted with morpholine to yield the desired product.[5] This multi-step synthesis allows for the introduction of various substituents on the quinoline ring, enabling the exploration of structure-activity relationships.[5][6]

Experimental Protocol: Synthesis of a Representative Morpholine-Substituted Quinoline

This protocol outlines a general procedure for the synthesis of a morpholine-substituted quinoline derivative, adapted from established methods.[2][5]

Step 1: Synthesis of the Quinazolinone Intermediate

  • To a solution of an appropriately substituted anthranilamide in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted aromatic aldehyde.

  • Add a catalytic amount of iodine.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the quinazolinone intermediate.

Step 2: Chlorination of the Quinazolinone

  • Suspend the quinazolinone intermediate in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for a few hours until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride under reduced pressure.

  • Treat the residue with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chloroquinazoline intermediate.

Step 3: Morpholine Substitution

  • Dissolve the chloroquinazoline intermediate in a suitable solvent (e.g., acetonitrile).

  • Add an excess of morpholine and a base (e.g., potassium carbonate).

  • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final morpholine-substituted quinoline.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence points to the PI3K/Akt/mTOR signaling pathway as a key target for morpholine-substituted quinolines.[1][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[1][3]

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases, which in turn activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt can then phosphorylate a range of downstream targets, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[8] The deregulation of this pathway can lead to uncontrolled cell growth and resistance to apoptosis.[8]

Morpholine-substituted quinolines have been shown to act as potent inhibitors of this pathway, often functioning as dual PI3K/mTOR inhibitors.[7] Molecular docking studies have revealed that these compounds can bind to the ATP-binding pocket of PI3K and mTOR, preventing their kinase activity.[9] The morpholine moiety often plays a crucial role in these interactions, forming hydrogen bonds with key residues in the active site.[9]

The inhibition of the PI3K/Akt/mTOR pathway by these compounds leads to a cascade of downstream effects, including:

  • Cell Cycle Arrest: By inhibiting the signaling required for cell cycle progression, these compounds can halt the proliferation of cancer cells.[5]

  • Induction of Apoptosis: The PI3K/Akt/mTOR pathway promotes cell survival by inhibiting pro-apoptotic proteins. By blocking this pathway, morpholine-substituted quinolines can sensitize cancer cells to apoptosis.[5][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 Akt->mTORC2 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC2->Survival MorpholineQuinolines Morpholine-Substituted Quinolines MorpholineQuinolines->PI3K MorpholineQuinolines->mTORC1 MorpholineQuinolines->mTORC2

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine-substituted quinolines.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer activity of morpholine-substituted quinolines. These studies involve systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity.

Key structural features that have been shown to influence the anticancer potency of these compounds include:

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact activity. Electron-withdrawing groups, such as trifluoromethyl groups, have been shown to enhance cytotoxic activity in some cases.[4]

  • The Morpholine Moiety: As previously discussed, the morpholine ring is a key pharmacophore. Modifications to this ring are generally not well-tolerated, highlighting its importance for activity.

  • Linker between the Quinoline and Other Aromatic Rings: In some derivatives, an additional aromatic ring is attached to the quinoline core. The nature and length of the linker connecting these two moieties can influence the compound's ability to bind to its target.

Compound IDQuinoline SubstituentAromatic Ring C SubstituentIC50 (µM) vs. A549IC50 (µM) vs. MCF-7IC50 (µM) vs. SHSY-5YReference
AK-3 H4-OCH310.38 ± 0.276.44 ± 0.299.54 ± 0.15[5]
AK-10 H4-Cl8.55 ± 0.673.15 ± 0.233.36 ± 0.29[5]
10d Tetrahydro, N-morpholinecarbonyl3-F, 5-CF30.062 ± 0.010.58 ± 0.11-[4]
10e Tetrahydro, N-morpholinecarbonyl3,5-bis(CF3)0.033 ± 0.003--[4]

Table 1: In vitro cytotoxic activity of selected morpholine-substituted quinoline and quinazoline derivatives against various cancer cell lines.

In Vitro Evaluation of Anticancer Activity

The anticancer potential of newly synthesized morpholine-substituted quinolines is typically first assessed using a panel of in vitro assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Adhesion Allow Adhesion (Overnight) SeedCells->Adhesion Treatment Treat with Morpholine- Substituted Quinolines Adhesion->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate for Formazan Formation (2-4h) MTT->Formazan Solubilize Solubilize Formazan (e.g., with DMSO) Formazan->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Workflow for determining the cytotoxicity of morpholine-substituted quinolines using the MTT assay.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the effect of morpholine-substituted quinolines on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Lysis: Treat cancer cells with the test compound for a specified time. Then, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane again with TBST and then add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins can be compared to the total protein levels to determine the effect of the compound on pathway activation.

Future Perspectives

The therapeutic potential of morpholine-substituted quinolines as anticancer agents is a rapidly evolving field. Future research will likely focus on several key areas:

  • Optimization of Lead Compounds: Further SAR studies will be conducted to improve the potency, selectivity, and pharmacokinetic properties of existing lead compounds.

  • Elucidation of Novel Mechanisms of Action: While the inhibition of the PI3K/Akt/mTOR pathway is a well-established mechanism, it is possible that these compounds exert their anticancer effects through other pathways as well.

  • In Vivo Efficacy and Safety Studies: Promising compounds will need to be evaluated in animal models of cancer to assess their in vivo efficacy and safety profiles.

  • Combination Therapies: The potential of morpholine-substituted quinolines to be used in combination with other anticancer drugs to overcome drug resistance and improve therapeutic outcomes will be explored.

References

  • Kumar, A., Sharma, S., & Singh, R. K. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(34), 20845-20856. [Link]

  • Sree, S. U., & Ramana, M. V. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry, 36(2), 423-428. [Link]

  • Chen, Y. L., et al. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 17(7), 8432-8444. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers in Chemistry, 7, 282. [Link]

  • Ahmad, I., et al. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Current Cancer Drug Targets, 17(5), 467-478. [Link]

  • Patel, H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • Al-Ostoot, F. H., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(10), 1735-1750. [Link]

  • Kaur, R., & Kishore, D. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 13(12), 2235-2279. [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 325-336. [Link]

  • Sharma, P. C., et al. (2020). The Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Literature. Current Bioactive Compounds, 16(7), 936-957. [Link]

Sources

Foundational

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline molecular weight and formula

An In-Depth Technical Guide to 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline for Advanced Drug Discovery This technical guide provides a comprehensive overview of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, a molecule o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline for Advanced Drug Discovery

This technical guide provides a comprehensive overview of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, a molecule of significant interest for researchers, scientists, and professionals in drug development. While extensive peer-reviewed literature on this specific compound is sparse, its structural motifs—a chloro-substituted phenylquinoline core functionalized with a morpholine ring—position it as a compelling candidate for discovery pipelines. This document synthesizes foundational data with established principles of medicinal chemistry to offer a robust scientific context, proposed synthetic routes, and potential therapeutic applications.

Core Molecular & Physicochemical Properties

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline is a heterocyclic aromatic compound. Its core structure is a quinoline ring, which is substituted at position 2 with a phenyl group, at position 4 with a morpholinyl group, and at position 6 with a chlorine atom. The integration of these specific functional groups dictates its chemical behavior and potential pharmacological profile.

The fundamental identifiers and physicochemical properties are summarized below. These parameters are critical for experimental design, including solubility testing, formulation, and computational modeling.

Identifier / PropertyValueSource
Molecular Formula C₁₉H₁₇ClN₂O[1][2]
Molecular Weight 324.813 g/mol [1]
CAS Number 853310-77-7[1]
Monoisotopic Mass 324.10294 Da[2]
Canonical SMILES C1COCCN1C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4[2]
InChI Key XKDKQUBPJFYAPO-UHFFFAOYSA-N[2]
Predicted XLogP 4.2[2]

The predicted XLogP value of 4.2 suggests significant lipophilicity, a key characteristic influencing membrane permeability and potential interactions with hydrophobic binding pockets in biological targets.[2]

Synthesis and Characterization

While this compound is available commercially for early discovery research, an understanding of its synthesis is crucial for creating analogues and scaling production.[1] A logical and efficient synthetic pathway can be proposed based on well-established quinoline chemistry. The most direct approach involves the nucleophilic substitution of a precursor, 4,6-dichloro-2-phenylquinoline, with morpholine. The precursor itself is readily synthesized from 6-chloro-2-phenylquinolin-4-ol.

Proposed Synthetic Workflow

The following diagram illustrates a robust two-step synthetic protocol starting from the corresponding quinolin-4-ol.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol details the proposed conversion of 6-chloro-2-phenylquinolin-4-ol to the final product.

Part A: Synthesis of 4,6-Dichloro-2-phenylquinoline (Intermediate)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-2-phenylquinolin-4-ol (1 equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 4,6-dichloro-2-phenylquinoline.

Part B: Synthesis of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline (Final Product)

  • Reaction Setup: To a vial suitable for microwave synthesis or a round-bottom flask, add 4,6-dichloro-2-phenylquinoline (1 equivalent), morpholine (1.2-1.5 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2 equivalents).

  • Solvent: Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to 120-150 °C (conventional heating) or 150-180 °C (microwave irradiation) for 1-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and dilute with water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the final, pure compound.

Protocol Validation: Characterization

Confirmation of the synthesized product's identity and purity is essential. A self-validating system of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of protons on the phenyl, quinoline, and morpholine rings in the correct ratios and with expected splitting patterns. Aromatic protons are anticipated in the δ 7.5–8.5 ppm range, while the morpholine protons will appear as two distinct multiplets in the δ 3.0–4.0 ppm range.

    • ¹³C NMR will show the characteristic carbon signals for the quinoline core and the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement that matches the calculated value for [M+H]⁺ (325.1102).[2]

  • Infrared (IR) Spectroscopy: This technique will identify characteristic functional groups, including C=C and C=N aromatic stretching vibrations.

Scientific Context and Therapeutic Potential

The therapeutic potential of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline can be inferred from its structural components, which are prevalent in numerous FDA-approved drugs and clinical candidates.[3]

The Privileged Scaffolds: Quinoline and Morpholine
  • Quinoline Core: The quinoline scaffold is a cornerstone in medicinal chemistry, present in drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[4][5] Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with biological targets.

  • Morpholine Moiety: Morpholine is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles.[6] It is known to improve aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, thereby favorably influencing drug-target interactions.

Hypothesized Mechanism of Action: Kinase Inhibition

The 2-phenylquinoline structure is a known pharmacophore for inhibiting protein kinases, particularly tyrosine kinases, which are critical regulators of cellular signaling pathways.[7] Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers.[4][7] The title compound could act as an ATP-competitive inhibitor, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Signal Downstream Signaling (PI3K/AKT/mTOR) RTK->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation Molecule 6-Chloro-4-(4-morpholinyl) -2-phenylquinoline Molecule->Block

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Derivatives of the closely related 6-chloro-2-phenylquinolin-4-ol have demonstrated inhibitory activity against the PI3K/AKT/mTOR pathway, a key signaling cascade downstream of many receptor tyrosine kinases.[4] This provides a strong rationale for investigating 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline in similar assays.

Conclusion

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline stands as a molecule with considerable, albeit largely unexplored, potential in drug discovery. Its synthesis is achievable through established chemical methods, and its structure combines the pharmacologically validated quinoline core with the beneficial pharmacokinetic properties of the morpholine group. Based on the activities of related compounds, its most promising application lies in the development of novel kinase inhibitors for targeted cancer therapy. This guide provides a foundational framework for researchers to initiate further investigation into this promising compound.

References

  • PubChemLite. 6-chloro-4-(4-morpholinyl)-2-phenylquinoline (C19H17ClN2O). [Link]

  • Inxight Drugs. 6-CHLORO-4-PHENYLQUINAZOLINE-2-CARBOXYLIC ACID. [Link]

  • U.S. Environmental Protection Agency. 6-chloro-2-phenylquinoline-4-carboxylic acid Properties. [Link]

  • Ponomarev, I. I., et al. (1996). Synthesis and Structure of 6-chloro-2,3-trimethylene-4-phenylquinoline. Russian Chemical Bulletin. [Link]

  • Saravanan, B., et al. 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 4-butyl-6-chloro-2-phenylquinoline. [Link]

  • Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

  • Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

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Exploratory

Target Identification for 2-Phenylquinoline Morpholine Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The 2-phenylquinoline scaffold, frequently augmented with a morpholine moiety, represents a privileged structure in modern medicinal chemistry. Analogs from this class have demonstrated a wide spectrum of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-phenylquinoline scaffold, frequently augmented with a morpholine moiety, represents a privileged structure in modern medicinal chemistry. Analogs from this class have demonstrated a wide spectrum of biological activities, including potent anticancer, antiviral, and antibacterial effects.[1][2][3] The morpholine ring, in particular, is a versatile pharmacophore known to enhance potency and modulate pharmacokinetic properties, making these compounds attractive candidates for drug development.[4][5][6] However, a significant challenge often lies in elucidating the precise molecular targets and mechanisms of action that underpin their therapeutic potential. This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to systematically identify the cellular targets of novel 2-phenylquinoline morpholine analogs. We will explore a multi-pronged, field-proven strategy that integrates computational, biochemical, and cell-based proteomics approaches to move from a phenotypic observation to a validated molecular target.

Introduction: The Therapeutic Promise and Mechanistic Puzzle of 2-Phenylquinoline Morpholine Analogs

The fusion of the 2-phenylquinoline core with a morpholine ring gives rise to a class of compounds with significant therapeutic promise. The 2-phenylquinoline structure is a known DNA intercalator and has been explored for its antitumor properties.[7][8] Furthermore, derivatives have been identified as inhibitors of key enzymes such as SARS-CoV-2 helicase and histone deacetylases (HDACs).[2][9][10] The addition of the morpholine ring often improves solubility and metabolic stability, and has been a key feature in drugs targeting a range of proteins, including PI3 kinases.[5][11]

Despite these promising activities, the journey from a bioactive "hit" compound to a clinical candidate is contingent on a thorough understanding of its mechanism of action. Target identification, or target deconvolution, is the critical process of pinpointing the specific biomolecule(s) a compound interacts with to elicit its biological effect.[12][13] This knowledge is paramount for lead optimization, predicting potential off-target effects, and developing robust pharmacodynamic biomarkers.[14]

This guide will navigate the complexities of target identification for 2-phenylquinoline morpholine analogs by presenting a logical and experimentally rigorous workflow. We will emphasize the causality behind experimental choices, ensuring that each step provides a self-validating system for generating high-confidence target hypotheses.

A Multi-Pronged Strategy for Target Deconvolution

No single method for target identification is foolproof. Therefore, we advocate for a convergent strategy that combines multiple orthogonal approaches to build a compelling case for a specific target.[15] Our proposed workflow integrates in silico prediction with direct biochemical and cellular validation methods.

Target Identification Workflow cluster_0 Phase 1: In Silico & Initial Assessment cluster_1 Phase 2: Experimental Target Engagement cluster_2 Phase 3: Target Validation & Pathway Analysis In_Silico_Prediction In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) Hypothesis_Generation Initial Target Hypothesis Generation In_Silico_Prediction->Hypothesis_Generation Literature_Review Literature & Patent Mining (Analog Activity Analysis) Literature_Review->Hypothesis_Generation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Hypothesis_Generation->Affinity_Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis_Generation->CETSA Target_Knockdown Target Knockdown/Knockout (siRNA, CRISPR) Affinity_Chromatography->Target_Knockdown Enzymatic_Assays In Vitro Enzymatic/Binding Assays Affinity_Chromatography->Enzymatic_Assays CETSA->Target_Knockdown CETSA->Enzymatic_Assays Validated_Target Validated Molecular Target Target_Knockdown->Validated_Target Enzymatic_Assays->Validated_Target Pathway_Analysis Pathway & Network Analysis Validated_Target->Pathway_Analysis

Figure 1: A multi-pronged workflow for target identification.

Phase 1: In Silico Prediction and Hypothesis Generation

The initial phase focuses on leveraging computational tools and existing knowledge to generate a tractable list of potential targets. This is a cost-effective approach to guide subsequent experimental work.

Computational Target Prediction
  • Molecular Docking and Virtual Screening: These methods predict the binding pose and affinity of a small molecule to the three-dimensional structure of a protein target.[16] By screening the 2-phenylquinoline morpholine analog against a library of known protein structures (e.g., the Protein Data Bank), we can identify proteins with high predicted binding affinity.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.[16] A pharmacophore model can be built based on the 2-phenylquinoline morpholine scaffold and used to search for proteins with complementary binding sites.

Literature and Patent Mining

A thorough review of scientific literature and patent databases for structurally similar compounds can provide valuable clues about potential targets. The biological activities of known 2-phenylquinoline and morpholine-containing compounds can suggest a starting point for investigation.[1][9][11]

Phase 2: Experimental Confirmation of Target Engagement

Following in silico analysis, the next crucial step is to experimentally demonstrate a direct physical interaction between the compound and its putative target(s) in a biological context. We will focus on two robust and widely adopted methods: affinity chromatography and the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a powerful biochemical technique for isolating binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[17][18][19]

Principle: The 2-phenylquinoline morpholine analog is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix".[17] This matrix is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "captured," while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.[14]

Experimental Protocol: On-Bead Affinity Matrix Approach [17]

  • Probe Synthesis: Synthesize an analog of the 2-phenylquinoline morpholine compound with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker attachment point should be at a position known not to be critical for biological activity to avoid disrupting the binding interaction.

  • Immobilization: Covalently couple the synthesized probe to an activated solid support (e.g., NHS-activated agarose beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from a cell line relevant to the observed phenotype of the compound.

  • Incubation: Incubate the affinity matrix with the cell lysate to allow for protein binding. A control matrix with an inactive analog or the linker alone should be run in parallel to identify non-specific binders.

  • Washing: Wash the matrix extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the matrix. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with the free compound.

  • Protein Identification: The eluted proteins are then separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).

Data Analysis: Potential targets are identified as proteins that are significantly enriched in the eluate from the active compound matrix compared to the control matrix.

Affinity Chromatography Workflow Probe_Synthesis Synthesize Linker-Modified 2-Phenylquinoline Morpholine Analog Immobilization Immobilize Analog on Solid Support (Beads) Probe_Synthesis->Immobilization Incubation Incubate Beads with Lysate Immobilization->Incubation Cell_Lysate Prepare Native Cell Lysate Cell_Lysate->Incubation Washing Wash Beads to Remove Non-Specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution MS_Identification Identify Proteins by Mass Spectrometry Elution->MS_Identification

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method for assessing target engagement in intact cells or cell lysates.[20][21][22] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[20][23]

Principle: When heated, proteins denature and aggregate out of solution. A protein that is bound to a stabilizing ligand will require a higher temperature to denature.[21][22] CETSA measures the amount of soluble protein remaining at different temperatures in the presence and absence of the drug. A shift in the melting curve to a higher temperature indicates target engagement.[20]

Experimental Protocol: CETSA in Intact Cells [24]

  • Cell Treatment: Treat intact cells with the 2-phenylquinoline morpholine analog at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein of interest using a specific antibody-based method such as Western blotting or an ELISA-based format like AlphaScreen®.[20]

Data Analysis:

  • Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melt curve to the right in the presence of the compound indicates stabilization and target engagement.

  • Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat at a single temperature that gives a partial denaturation of the target protein. Plot the amount of soluble protein against the compound concentration to determine the EC50 for target engagement.[23]

Quantitative Data Summary

MethodInformation GainedAdvantagesDisadvantages
AC-MS Identifies potential binding partners.Unbiased; can identify novel targets.Requires chemical modification of the compound; can generate false positives.[25]
CETSA Confirms target engagement in a cellular context.Label-free; reflects physiological conditions.Requires a specific antibody for detection; not suitable for all proteins.

Phase 3: Target Validation and Pathway Analysis

Identifying a protein that binds to your compound is a significant step, but it is not the final one. The next phase is to validate that the interaction with this protein is responsible for the observed biological effect.

Genetic Target Validation
  • RNA Interference (RNAi) or CRISPR-Cas9: Use siRNA or shRNA to knockdown the expression of the putative target gene, or CRISPR-Cas9 to knock it out completely.[13] If the knockdown or knockout of the target protein phenocopies the effect of the 2-phenylquinoline morpholine analog, it provides strong evidence that the protein is the relevant target.

Biochemical and Biophysical Validation
  • In Vitro Enzymatic or Binding Assays: If the identified target is an enzyme, its activity can be measured in the presence of the compound to determine if it is an inhibitor or activator. For non-enzymatic targets, biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics.

Pathway and Network Analysis

Once a target is validated, it is essential to understand its role in the broader context of cellular signaling pathways.[15] Tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and STRING can be used to map the validated target to known pathways and interaction networks. This can provide insights into the downstream consequences of target modulation and may reveal opportunities for combination therapies.

Signaling Pathway Example Compound 2-Phenylquinoline Morpholine Analog Target_Kinase Target Kinase (e.g., PI3K) Compound->Target_Kinase Inhibition Product Product (e.g., PIP3) Target_Kinase->Product Phosphorylation Substrate Substrate (e.g., PIP2) Substrate->Product Downstream_Effector Downstream Effector (e.g., Akt) Product->Downstream_Effector Activation Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response

Figure 3: Example of a signaling pathway modulated by a 2-phenylquinoline morpholine analog.

Conclusion

The identification of the molecular target(s) of 2-phenylquinoline morpholine analogs is a critical and enabling step in their development as therapeutic agents. The multi-pronged strategy outlined in this guide, which combines in silico prediction, direct biochemical and cellular target engagement assays, and rigorous genetic and biochemical validation, provides a robust framework for elucidating the mechanism of action of this promising class of compounds. By understanding how these molecules interact with their cellular targets, researchers can accelerate the optimization of their properties and increase the probability of their successful translation into novel medicines.

References

  • Affinity purification is a common method for identifying the targets of small molecules. In this method, the tested small molecule is conjugated to an affinity tag such as biotin or immobilized on a resin such as agarose beads. This chemically modified structure is used as a probe molecule that is incubated with cells or cell lysates. After incubation, the bound proteins are purified using the affinity tag. The purified proteins can then be separated and identified using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDSPAGE) and mass spectrometry.[17]

  • Target identification is the process of figuring out what biological molecule(s) your drug acts on to elicit its effects (also called “target deconvolution” when referring to the process after a screen).[12]

  • A number of new 2-phenylquinoline derivatives have been synthesized. All the synthesized compounds were evaluated for their antibacterial activity. Most of them showed a good activity against Escherichia coli and Staphylococcus aureus.[1]

  • Target identification can be approached by direct biochemical methods, genetic interactions, or computational inference. Combinations these approaches may be required to fully characterize mechanisms of small-molecule action.[13][15]

  • Virtual screening: This computational technique encompasses both target-based methods, like in silico molecular docking and simulations, and ligand-based methods, allowing a broader range of virtual screening strategies. It enables researchers to predict which compounds will likely interact with a target protein (such as an enzyme), as well as to identify candidates based on the properties of known active molecules. Methods such as shape screening, 2D similarity, and pharmacophore screening are often used due to their speed.[16]

  • The Broad Institute uses a multi-faceted approach to the target identification problem in the context of genome-based drug discovery, including: quantitative proteomics based on mass spectrometry; genetic complementation of small-molecule effects using RNA interference; computational inference by connectivity analysis using reference compounds.[15]

  • To navigate such complexity, scientists rely on a combination of experimental techniques and analytical tools. Phenotypic screening, CRISPR-based functional assays, and molecular profiling technologies enable the systematic evaluation of thousands of genes, proteins, and pathways to identify those causally linked to disease.[26]

  • Chemical proteomics can non-selectively identify unknown targets of compounds within complex biological matrices, with both probe and non-probe modalities enabling effective target identification.[27]

  • A compound based on a 2-phenylquinoline scaffold emerged as a promising hit against SARS-CoV-2, with subsequent analogs showing potent activity against SARS-CoV-2 helicase (nsp13).[2]

  • A series of 4-morpholino-2-phenylquinazolines and related derivatives were prepared and evaluated as inhibitors of PI3 kinase p110alpha.[11]

  • Photo-affinity pulldown experiments are a tried-and-true approach to target identification, enabling the purification of weak and low-abundance interactors by creating a covalent bond between the affinity reagent and its target(s).[28]

  • 2-Phenylquinoline-8-carboxamides have been identified as minimal DNA-intercalating antitumor agents.[7]

  • In CNS-active compounds, morpholines are used to enhance potency, act as a scaffold, and modulate pharmacokinetic/pharmacodynamic properties.[4]

  • Using the cellular thermal shift assay or CETSA, direct measurement of drug-protein interactions in living cells can be achieved. CETSA relies on protein stabilization as a result of ligand binding.[20]

  • Affinity chromatography is a method of separating a biomolecule from a mixture, based on a highly specific macromolecular binding interaction between the biomolecule and another substance.[18]

  • The morpholine ring is considered a versatile heterocycle in medicinal chemistry due to its ability to modulate the pharmacokinetic properties of compounds and its presence in anticancer drugs targeting signaling pathways like PI3K/Akt/mTOR.[5]

  • Proteomics technology plays a prominent role in the identification of target proteins, as proteins are the main drug targets in disease conditions.[29]

  • Proteomic technologies enable scientists to screen large numbers of proteins within clinically distinct samples to discover disease biomarkers and identify and validate drug targets.[14]

  • Morpholine is a heterocyclic compound where the medicinal compounds containing this nucleus possess a wide variety of pharmacological activity.[30]

  • Affinity chromatography offers high selectivity, resolution, and capacity in most protein purification schemes.[31]

  • A series of 2,4 disubstituted quinoline derivatives were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities.[3]

  • 2-substituted phenylquinoline-4-carboxylic acid derivatives have been discovered as novel histone deacetylase (HDAC) inhibitors, with some showing selectivity for HDAC3.[9][10]

  • DNA topoisomerases (type II) are the primary target for a number of quinoline derivatives.[8]

  • A multipronged strategy that integrates affinity-based, functional genomics, cellular profiling, and knowledge-based approaches is often key to successful target identification.[32]

  • Quinoline analogs have been investigated for their anticancer potential and EGFR inhibition.[33]

  • CETSA is based on the principle that many proteins denature and aggregate when exposed to increasing temperature. Stabilization of a protein by a binding ligand results in a discernible shift in its aggregation temperature.[21]

  • Chemical proteomics target finding methods can be classified into biochemical enrichment strategies and proteomics screening strategies.[34]

  • The CETSA protocol involves treating cells with the compound of interest, followed by a heat challenge. The principle is that a protein bound to a ligand will be more stable and thus less prone to aggregation upon heating.[24]

  • Morpholine-based compounds exhibit unique structural and chemical properties that make them highly effective against neurodegenerative diseases by interacting with key enzymes and biological targets.[35]

  • Affinity chromatography is used to define the target proteins of a compound by "fishing" for them with an immobilized version of the compound.[19]

  • Inhibition of histone deacetylases (HDACs) has been extensively studied in the development of anticancer drugs, and the 2-substituted phenylquinoline-4-carboxylic acid group has been introduced to the cap moiety of HDAC inhibitors.[10]

  • Proteomics plays an essential role in target identification by profiling the proteome of diseased tissues or cells compared to healthy counterparts.

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been synthesized and evaluated as novel anticancer agents.[36]

  • A large number of in vivo studies have shown that morpholine can not only improve drug efficacy but also provide compounds with desirable drug properties and improve pharmacokinetics.[6]

  • Benzotriazole substituted 2-phenylquinazolines have been synthesized and screened as potential anticancer agents that act as tubulin polymerization inhibitors.[37]

  • CETSA uses cellular contents rather than only purified proteins to study drug-target interactions in a more physiological context.[22]

  • 2-Phenylquinoline derivatives have emerged as a promising scaffold in antibacterial drug discovery.[38]

  • Quinoline-based heterocycles have been investigated as anticancer agents targeting Bcl-2.[39]

  • A general drawback of deconvolution methods that require derivatizing and/or immobilizing the test compound is that, upon modification, some compounds may have their affinity to the target changed.[25]

  • Novel 2-phenyl-quinoline analogs derivatized at position 4 have been synthesized and evaluated for their antibacterial and antioxidant activity.[40]

  • Spatial proteomics is an emerging discipline that allows researchers to understand not just what proteins are present, but where they are, how they co-localize, and how their distribution changes in disease, which is transforming how scientists identify drug targets.[41]

  • A complete workflow to target bioactive compounds from a crude extract can be based on a combination of fractionation, metabolomics, and chemometrics.[42]

  • The potency of a drug can be determined by isothermal dose–response CETSA (ITDR-CETSA), which involves applying a range of drug concentrations at a fixed temperature.[23]

Sources

Protocols & Analytical Methods

Method

Application Note: An Efficient, Three-Step Synthesis of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline for Pharmaceutical Research

Abstract: This document provides a comprehensive and detailed protocol for the efficient synthesis of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, a heterocyclic compound of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive and detailed protocol for the efficient synthesis of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents. This guide details a robust, three-step synthetic pathway commencing with the well-established Friedländer annulation, followed by chlorination and a final nucleophilic aromatic substitution. The protocol is designed for reproducibility and scalability, offering researchers a reliable method to access this valuable molecule for further investigation. Each step is accompanied by mechanistic insights, experimental details, and characterization data, ensuring scientific integrity and practical utility for researchers in organic synthesis and pharmaceutical sciences.

Introduction and Strategic Overview

The quinoline core is a fundamental structural motif in a vast array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline makes it an attractive candidate for library development and as a key intermediate for targeting various signaling pathways.

The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through three distinct and high-yielding stages:

  • Friedländer Annulation: Construction of the core quinoline ring system to produce 6-Chloro-2-phenylquinolin-4-ol.

  • Deoxychlorination: Conversion of the 4-hydroxyl group into a highly reactive 4-chloro substituent, yielding 4,6-Dichloro-2-phenylquinoline.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the morpholine moiety at the activated C4 position to yield the final target compound.

This approach leverages common, well-understood reactions and readily available starting materials, making it an accessible and cost-effective route.

G cluster_0 Overall Synthetic Workflow A Step 1: Friedländer Annulation (Quinoline Core Synthesis) B Step 2: Deoxychlorination (Activation of C4 Position) A->B Intermediate 1 6-Chloro-2-phenylquinolin-4-ol C Step 3: Nucleophilic Substitution (Morpholine Installation) B->C Intermediate 2 4,6-Dichloro-2-phenylquinoline D Final Product 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline C->D

Caption: High-level workflow for the three-step synthesis.

Mechanistic Considerations

A foundational understanding of the reaction mechanisms is critical for troubleshooting and optimization.

The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[1][2] In our protocol, the acid-catalyzed reaction between 2-amino-5-chlorobenzophenone and ethyl acetoacetate proceeds via an initial aldol-type condensation, followed by intramolecular cyclization (imine formation) and subsequent dehydration to form the stable quinoline ring system.[3][4]

G cluster_1 Simplified Friedländer Mechanism start1 2-Amino-5-chlorobenzophenone + Ethyl Acetoacetate step1 Aldol Condensation (C-C Bond Formation) start1->step1 H⁺ cat. step2 Intramolecular Cyclization (Imine Formation) step1->step2 step3 Dehydration & Tautomerization step2->step3 product 6-Chloro-2-phenylquinolin-4-ol step3->product

Caption: Key stages of the acid-catalyzed Friedländer reaction.

Nucleophilic Aromatic Substitution (SNAr)

The introduction of morpholine occurs via an SNAr mechanism. The chlorine at the C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate, followed by the elimination of the chloride leaving group to restore aromaticity.[5][6] This reaction is highly regioselective for the C4 position over the less activated C6 position.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Required Materials and Equipment
  • Reagents: 2-amino-5-chlorobenzophenone, ethyl acetoacetate, p-toluenesulfonic acid, absolute ethanol, phosphorus oxychloride (POCl₃), morpholine, dichloromethane (DCM), ethyl acetate (EtOAc), hexane, sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), filtration apparatus, melting point apparatus.

Protocol 1: Synthesis of 6-Chloro-2-phenylquinolin-4-ol (Intermediate 1)

This protocol is adapted from established Friedländer synthesis procedures.[7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-amino-5-chlorobenzophenone (10.0 g, 1.0 eq), ethyl acetoacetate (6.7 g, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.8 g, 0.1 eq) in 100 mL of absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC (using a 7:3 Hexane:EtOAc eluent). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product will precipitate as a pale-yellow solid.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol (2 x 20 mL) and then hexane (2 x 20 mL) to remove residual starting materials and impurities.

  • Drying: Dry the purified product under vacuum to yield pure 6-Chloro-2-phenylquinolin-4-ol.

Protocol 2: Synthesis of 4,6-Dichloro-2-phenylquinoline (Intermediate 2)
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser (and a gas outlet to a scrubber), place 6-Chloro-2-phenylquinolin-4-ol (8.0 g, 1.0 eq). CAUTION: In a fume hood, slowly add phosphorus oxychloride (POCl₃, 30 mL) to the flask. The mixture may become warm.

  • Reflux: Gently heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours. The solid will gradually dissolve. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. A precipitate will form.

  • Neutralization: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the product into dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 4,6-Dichloro-2-phenylquinoline.

Protocol 3: Synthesis of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline (Final Product)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4,6-Dichloro-2-phenylquinoline (5.0 g, 1.0 eq) in 50 mL of a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine: Add morpholine (3.2 g, 2.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction's completion by TLC.

  • Work-up and Isolation: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from ethyl acetate or an ethanol/hexane mixture to afford the final product, 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, as a crystalline solid.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.[8][9] The following table summarizes expected outcomes and key characterization data.

CompoundStepMol. FormulaMW ( g/mol )Typical YieldAppearanceKey Analytical Data (Expected)
6-Chloro-2-phenylquinolin-4-ol 1C₁₅H₁₀ClNO255.7085-95%Pale-yellow solid¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), hydroxyl proton (broad singlet, higher δ). IR (cm⁻¹): O-H stretch.
4,6-Dichloro-2-phenylquinoline 2C₁₅H₉Cl₂N274.1580-90%Off-white solid¹H NMR: Disappearance of OH proton, characteristic shifts in aromatic region. MS: Isotopic pattern for two chlorine atoms.
6-Chloro-4-(4-morpholinyl)-2-phenylquinoline 3C₁₉H₁₇ClN₂O324.8175-85%White/off-white crystalline solid¹H NMR: Appearance of morpholine protons (typically two multiplets around δ 3.0-4.0 ppm). MS (m/z): [M+H]⁺ at 325.11.[9]

References

  • Preparation method of 2-amino-5- chlorobenzophenone. Eureka | Patsnap. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Synthesis of 2-amino-5-chlorobenzophenone. PrepChem.com. Available at: [Link]

  • Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. Available at: [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Friedländer Synthesis. J&K Scientific LLC. Available at: [Link]

  • Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder. Google Patents.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

  • Scheme 1. Synthesis of 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ). ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel 4-(6-chloro-4-phenylquinolin-2- yl)phenolblue emitting organic phosphor. ijrbat. Available at: [Link]

  • Electronic Supplementary Material (ESI). The Royal Society of Chemistry. Available at: [Link]

  • 6-chloro-4-(4-morpholinyl)-2-phenylquinoline (C19H17ClN2O). PubChemLite. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. Available at: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. Available at: [Link]

  • Synthesis and Structure of 6-chloro-2,3-trimethylene-4-phenylquinoline. Russian Chemical Bulletin. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Amination of quinolones with morpholine derivatives. ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. PrepChem.com. Available at: [Link]

Sources

Application

Topic: A Practical Guide to the Solubilization of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline for In Vitro Assays

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a detailed methodology for the solubilizat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed methodology for the solubilization of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline (CAS No. 853310-77-7), a heterocyclic compound belonging to the quinoline class, for use in a variety of in vitro assays. Due to its structural characteristics, this compound is predicted to have low aqueous solubility, a common challenge in drug discovery that can lead to inaccurate and irreproducible experimental results if not properly addressed. This document outlines best practices for preparing high-concentration stock solutions, creating working dilutions for biological assays, and troubleshooting common issues such as precipitation. The protocols described herein are designed to ensure compound integrity and generate reliable data in screening and mechanistic studies.

Introduction: The Critical Role of Solubilization

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline is a substituted quinoline, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1][2] The molecule's structure, featuring a chlorinated phenylquinoline core and a morpholine moiety, results in significant lipophilicity. This is quantitatively suggested by a predicted XLogP value of 4.2, indicating a strong preference for non-polar environments over aqueous media.[3]

Consequently, achieving and maintaining the solubility of this compound in aqueous assay buffers and cell culture media is a critical first step for any in vitro evaluation. Improper solubilization can lead to several experimental artifacts:

  • Precipitation: The compound crashing out of solution, leading to an inaccurate final concentration in the assay.

  • Reduced Bioavailability: In cell-based assays, precipitated compound is not available to cross cell membranes, leading to false-negative results.[4]

  • Inconsistent Results: Poor solubility is a major cause of poor data reproducibility in both enzymatic and cell-based high-throughput screening (HTS) campaigns.[4]

This guide provides a robust, field-proven workflow to mitigate these risks, ensuring the generation of high-quality, reliable data.

Physicochemical Profile

Understanding the fundamental properties of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline is essential for developing an effective solubilization strategy.

PropertyValueSource
IUPAC Name 4-(6-chloro-2-phenylquinolin-4-yl)morpholine[3]
CAS Number 853310-77-7[5]
Molecular Formula C₁₉H₁₇ClN₂O[3]
Molecular Weight 324.81 g/mol [3]
Predicted XLogP 4.2[3]

Aqueous Solubility: Specific experimental data for the aqueous solubility of this compound is not widely published.[3] However, based on its high XLogP and the general characteristics of quinoline derivatives, it is expected to be poorly soluble in neutral aqueous buffers (e.g., PBS, pH 7.4).[4][6] Solubility may increase in acidic conditions due to the protonation of the basic quinoline nitrogen.[6][7]

Core Solubilization Strategy: The Co-Solvent Approach

For lipophilic compounds like 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, the most reliable and widely adopted solubilization method involves preparing a concentrated stock solution in a water-miscible organic co-solvent, followed by careful dilution into the final aqueous assay medium.

Dimethyl Sulfoxide (DMSO) is the co-solvent of choice for several reasons:

  • High Dissolving Power: DMSO is a polar aprotic solvent capable of dissolving a vast range of organic compounds, including those with poor aqueous solubility.[4][6]

  • Miscibility with Water: It is fully miscible with water and cell culture media, allowing for the preparation of working solutions.

  • Assay Compatibility: Most in vitro assays can tolerate low final concentrations of DMSO (typically ≤0.5%) without significant biological interference or cytotoxicity.[6][8]

The overarching goal is to keep the compound dissolved in a high concentration of organic solvent for as long as possible before introducing it to the aqueous environment at a final concentration below its kinetic solubility limit.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions. Using anhydrous (dry) DMSO is critical to prevent the introduction of water, which can lower the compound's solubility in the stock solution.

Materials:

  • 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes for aliquoting

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example (for 1 mL of 10 mM stock): Mass = 10 mmol/L × 0.001 L × 324.81 g/mol = 3.248 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it directly into the volumetric flask.

  • Initial Solubilization: Add approximately 70-80% of the final volume of anhydrous DMSO to the flask.

  • Facilitate Dissolution: Cap the flask and vortex gently. If the compound does not dissolve completely, the following techniques can be applied sequentially:

    • Sonication: Place the flask in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart compound aggregates.[4]

    • Gentle Warming: Warm the solution briefly to 37°C in a water bath. Do not overheat, as this can risk compound degradation.[4]

  • Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add anhydrous DMSO to reach the final target volume (i.e., bring the meniscus to the calibration mark on the volumetric flask).

  • Homogenization & Storage: Invert the flask several times to ensure the solution is homogeneous. Aliquot the master stock into smaller, single-use volumes in sterile, tightly sealed amber vials or tubes to minimize freeze-thaw cycles and light exposure.[8][9] Store aliquots at -20°C or -80°C for long-term stability.[8]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the critical step of diluting the DMSO stock into an aqueous medium. The primary challenge is to avoid "DMSO shock," a phenomenon where the rapid dispersion of DMSO causes the lipophilic compound to precipitate.[4]

Procedure:

  • Determine Final Assay Concentration: Decide on the final concentration of the compound required in the assay wells (e.g., 10 µM).

  • Control DMSO Concentration: Ensure the final DMSO concentration in the assay does not exceed the tolerance limit for your specific cell line or enzyme system (typically <0.5%).[8][10]

    • Example: For a 10 µM final compound concentration and a 0.1% final DMSO concentration, an intermediate dilution is required. A direct 1:1000 dilution from a 10 mM stock would yield 10 µM compound and 0.1% DMSO.

  • Perform Serial Dilutions (if necessary): For creating a dose-response curve, always perform serial dilutions in 100% DMSO before adding to the aqueous medium. This maintains a high-solubility environment for the compound at each concentration step.[10]

  • Dilution into Aqueous Medium:

    • Aliquot the required volume of pre-warmed (37°C) assay buffer or cell culture medium into a sterile tube.[6]

    • While gently vortexing or swirling the aqueous medium, add the required volume of the DMSO stock solution dropwise or in a slow stream. This gradual introduction is key to preventing precipitation.[4]

    • Vortex the final working solution for 10-15 seconds to ensure homogeneity.

  • Visual Inspection: Before adding the working solution to your assay plate, visually inspect it against a light source for any signs of cloudiness or precipitate. If precipitation is observed, refer to the Troubleshooting section.

  • Vehicle Control: Prepare a vehicle control by performing the exact same dilution steps using pure DMSO instead of the compound stock solution. This is essential to account for any effects of the solvent on the assay readout.[11]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from solid compound to the final assay plate.

G cluster_prep Phase 1: Stock Solution Preparation cluster_dilution Phase 2: Working Solution Preparation cluster_assay Phase 3: Assay Plating compound Weigh Solid Compound dmso Add Anhydrous DMSO compound->dmso dissolve Vortex / Sonicate / Warm to 37°C dmso->dissolve stock 10 mM Master Stock (in 100% DMSO) dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw serial_dil Serial Dilutions (in 100% DMSO) thaw->serial_dil add_to_buffer Add DMSO Stock to Medium (Slowly, with Vortexing) serial_dil->add_to_buffer buffer Pre-warm Aqueous Medium (e.g., Cell Culture Medium) buffer->add_to_buffer working_sol Final Working Solution (e.g., 2X concentration) add_to_buffer->working_sol add_compound Add Working Solution to Assay Plate working_sol->add_compound cells Plate Cells / Reagents cells->add_compound incubate Incubate add_compound->incubate readout Assay Readout incubate->readout

Caption: Workflow for preparing 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates when making working solution. Exceeded Kinetic Solubility: The final compound concentration is too high for the aqueous medium.[4]Lower the final concentration of the compound. If possible, increase the final DMSO percentage slightly (e.g., from 0.1% to 0.25%), but first validate the new DMSO concentration for toxicity in your assay.[6]
"DMSO Shock": The DMSO stock was added too quickly to the aqueous medium.[4]Ensure the aqueous medium is being vortexed or mixed while the DMSO stock is added slowly and dropwise. Pre-warming the medium to 37°C can also help.[4][6]
Compound is active in an enzymatic assay but inactive in a cell-based assay. Precipitation in Media: The compound is precipitating in the complex cell culture medium, which contains proteins and salts that can reduce solubility.[4]Visually inspect the wells for precipitate under a microscope after adding the compound. Determine the compound's kinetic solubility directly in the cell culture medium. Test a range of lower, soluble concentrations.
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.This is a property of the compound itself. While beyond the scope of solubilization, formulation strategies with cyclodextrins could be explored in advanced studies.[4]
Inconsistent results across experiments. Stock Solution Degradation: The compound may be unstable in solution over time, or repeated freeze-thaw cycles have compromised its integrity.[9]Always use freshly thawed aliquots for each experiment to avoid freeze-thaw cycles.[8] Prepare fresh working solutions immediately before use. Validate the stability of the DMSO stock over time if needed.
Inaccurate Pipetting: Errors in pipetting small volumes of the concentrated stock solution.Use calibrated pipettes. For dose-response curves, create an intermediate dilution plate rather than pipetting sub-microliter volumes from the master stock.

References

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Reddit. (2024, March 11). Making up compound for cell culture using DMSo. r/labrats. Available at: [Link]

  • U.S. Environmental Protection Agency. 6-chloro-2-phenylquinoline-4-carboxylic acid Properties. EPA. Available at: [Link]

  • PubChemLite. 6-chloro-4-(4-morpholinyl)-2-phenylquinoline (C19H17ClN2O). PubChemLite. Available at: [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]

  • ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

  • PMC. (2022, December 30). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. PMC. Available at: [Link]

  • Pharmaffiliates. CAS No : 612-96-4| Chemical Name : 2-Phenylquinoline. Pharmaffiliates. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 4-butyl-6-chloro-2-phenylquinoline. ChemSynthesis. Available at: [Link]

  • PubMed. (2025, March 15). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]

  • PubChem. 6-Chloro-2-phenylquinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • PMC. (2021, July 10). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC. Available at: [Link]

  • MDPI. (2022, September 23). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. Available at: [Link]

  • ResearchGate. (2024, January). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. ResearchGate. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). FooDB. Available at: [Link]

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

Sources

Method

Application Note: Evaluation of Tubulin Polymerization Inhibition by Quinoline Derivatives

Introduction & Mechanism of Action Microtubules are dynamic cytoskeletal polymers composed of - and -tubulin heterodimers.[1] They are essential for maintenance of cell shape, intracellular transport, and, critically, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

Microtubules are dynamic cytoskeletal polymers composed of


- and 

-tubulin heterodimers.[1] They are essential for maintenance of cell shape, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.

Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, frequently functioning as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), quinoline derivatives typically bind to the Colchicine Binding Site (CBS) located at the interface of the


- and 

-tubulin dimers. Binding prevents the curved-to-straight conformational change necessary for polymerization, leading to microtubule depolymerization, mitotic arrest at the G2/M phase, and subsequent apoptosis.
Mechanistic Pathway[2]

MOA Quinoline Quinoline Derivative Complex Tubulin-Ligand Complex (Colchicine Site) Quinoline->Complex Binds Tubulin Free Tubulin Dimers (α/β Heterodimer) Tubulin->Complex Inhibition Steric Hindrance & Conformational Lock Complex->Inhibition Result Polymerization Inhibition (Microtubule Catastrophe) Inhibition->Result

Figure 1: Mechanism of Action.[2][3] Quinoline derivatives bind to the colchicine site, preventing the incorporation of tubulin dimers into the growing microtubule lattice.

In Silico Validation: Molecular Docking

Objective: To predict binding affinity and orientation within the Colchicine Binding Site (CBS) prior to wet-lab synthesis.

Protocol:

  • Protein Prep: Retrieve the crystal structure of tubulin co-crystallized with a CBS inhibitor (e.g., PDB ID: 4O2B or 1SA0 ) from the Protein Data Bank. Remove water molecules and co-factors (except GTP/GDP if necessary for structural integrity).

  • Ligand Prep: Minimize the energy of the quinoline derivative structures (MMFF94 force field).

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (Colchicine or Combretastatin A-4).

  • Docking: Perform flexible ligand docking.

  • Scoring: Evaluate based on binding energy (

    
    ) and key interactions:
    
    • Hydrogen Bonds: Cys241 (

      
      -subunit) and Val181 (
      
      
      
      -subunit).[4]
    • Hydrophobic Interactions: Leu248, Leu255, and Ala250.

The Gold Standard: In Vitro Turbidimetric Assay

Objective: To quantitatively measure the direct inhibition of tubulin assembly in a cell-free system.

Principle: Microtubule polymerization scatters light.[5][6][7] The extent of polymerization is directly proportional to the absorbance (Optical Density, OD) measured at 340 nm . Destabilizers (quinolines) decrease the


 and the final plateau of the curve compared to the vehicle control.
Materials
  • Purified Tubulin: >99% purity (porcine brain source recommended).

  • GTP Stock: 100 mM (Essential energy source).

  • Buffer (PEM): 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.

  • Control Compounds:

    • Negative Control: DMSO (Vehicle).[6]

    • Positive Control (Inhibitor): Colchicine or Nocodazole (5 µM).

    • Reference (Stabilizer): Paclitaxel (will increase OD significantly).

Experimental Workflow

AssayWorkflow Prep 1. Preparation (4°C) Thaw Tubulin, Prep Compounds Mix 2. Reaction Assembly (Ice) Tubulin + GTP + Compound in 96-well plate Prep->Mix Keep Cold Reader 3. Kinetic Reading (37°C) Measure OD340nm every 30s for 60 min Mix->Reader Pre-warm Reader Analysis 4. Data Analysis Calculate Vmax and % Inhibition Reader->Analysis

Figure 2: Turbidimetric Assay Workflow. Temperature control is the critical variable; tubulin must remain on ice until the moment of measurement.

Detailed Protocol
  • Pre-warming: Set the microplate reader to 37°C . Pre-warm the 96-well half-area plate if possible, but keep reagents on ice.

  • Reagent Prep:

    • Resuspend lyophilized tubulin in PEM buffer to 3–4 mg/mL.

    • Add GTP to a final concentration of 1 mM.[6][7][8]

    • Critical: Keep tubulin on ice.[8] If any precipitate is visible, centrifuge at 14,000 x g for 10 min at 4°C and use the supernatant.

  • Plating:

    • Add 5 µL of 10X test compound (in 10% DMSO/Buffer) to wells. Final DMSO concentration must be <1% .

    • Add 45 µL of Tubulin/GTP mix to each well.

  • Measurement:

    • Immediately place the plate in the 37°C reader.

    • Shake for 5 seconds to mix.

    • Record OD at 340 nm every 30–60 seconds for 60 minutes.

Data Interpretation
ParameterVehicle (DMSO)Quinoline (Inhibitor)Paclitaxel (Stabilizer)
Lag Phase NormalExtendedShortened/Absent
Growth Phase (Slope) SteepFlattenedVery Steep
Steady State (Plateau) High OD (~0.2-0.5)Low OD (<0.1)Very High OD

Cellular Confirmation: Immunofluorescence & Cell Cycle

Objective: To verify that the biochemical inhibition translates to intracellular microtubule network disruption.

A. Immunofluorescence (Microtubule Imaging)

Note: Standard formaldehyde fixation often destroys fine microtubule structures. Methanol fixation is preferred for cytoskeleton visualization.

Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) on glass coverslips (50% confluency).

  • Treatment: Treat with Quinoline derivative (at IC50 and 2x IC50) for 24 hours.

  • Fixation (The Critical Step):

    • Aspirate medium.[9]

    • Immerse coverslips in 100% Methanol at -20°C for 10 minutes.

    • Why? Methanol precipitates proteins, preserving the microtubule meshwork better than aldehydes.

  • Blocking: 1% BSA in PBS for 30 min.

  • Staining:

    • Primary Ab: Anti-

      
      -tubulin (1:200) overnight at 4°C.
      
    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Analysis: Confocal microscopy.

    • Result: Control cells show hair-like filaments. Treated cells show diffuse green staining or fragmented tubulin.

B. Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest.

Protocol:

  • Harvest: Collect cells (including floating apoptotic cells) after 24h treatment.

  • Fixation: Fix in 70% ethanol (dropwise while vortexing) at -20°C overnight.

  • Staining: Wash with PBS, then incubate in Propidium Iodide (PI) / RNase A solution for 30 min at 37°C.

    • Note: RNase is vital to prevent PI from binding to RNA, which would skew the signal.

  • Flow Cytometry: Measure fluorescence (PE/Texas Red channel).

    • Result: Look for an increase in the G2/M peak (4N DNA content) compared to control.

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
No polymerization in Control Inactive TubulinTubulin is extremely labile. Store at -80°C. Do not freeze-thaw more than once. Always keep on ice during prep.
High Background in Assay Compound PrecipitationQuinolines can be hydrophobic. Check solubility in buffer. Spin down compound stocks before adding.[8]
No G2/M Arrest observed Wrong TimepointCheck 12h, 24h, and 48h. Apoptosis (Sub-G1) might occur too fast, masking the arrest.
Variable IC50 values Temperature FluctuationsThe polymerization rate is temperature-dependent.[6][7] Ensure the plate reader is pre-warmed to exactly 37°C.

References

  • Cytoskeleton Inc. (n.d.). Tubulin Polymerization Assay Protocol. Retrieved from [Link]

  • Lu, Y., et al. (2012). "An Overview of Tubulin Inhibitors that Interact with the Colchicine Binding Site." Pharmaceutical Research. Retrieved from [Link]

Sources

Application

DNA gyrase inhibition assay using 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline

Application Note: Characterization of DNA Gyrase Inhibition by 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline Abstract This application note details the protocol for evaluating 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of DNA Gyrase Inhibition by 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline

Abstract

This application note details the protocol for evaluating 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline (referred to herein as CMPQ ) as an inhibitor of Escherichia coli DNA Gyrase. While fluoroquinolones (e.g., ciprofloxacin) are well-established gyrase poisons targeting the DNA-cleavage complex, 2-phenylquinoline derivatives represent an emerging scaffold that may exhibit distinct binding modes, including potential ATP-competitive inhibition or allosteric modulation. This guide provides a self-validating workflow using a plasmid supercoiling assay to determine the IC50 of CMPQ and distinguish its mechanism of action (catalytic inhibition vs. cleavage complex stabilization).

Introduction & Mechanism of Action

Target Biology: DNA Gyrase is a bacterial type II topoisomerase (A2B2 heterotetramer) essential for replication and transcription.[1][2] It introduces negative supercoils into DNA using energy from ATP hydrolysis.[2]

  • GyrA Subunit: Responsible for DNA breakage and reunion.

  • GyrB Subunit: Responsible for ATP hydrolysis.

Compound Profile (CMPQ): CMPQ features a quinoline core with a phenyl group at position 2 and a morpholine moiety at position 4.

  • Structural Relevance: The absence of the C3-carboxyl group (typical of fluoroquinolones) suggests CMPQ may not utilize the classic magnesium-water bridge binding mode.

  • Hypothesis: The morpholine group likely enhances solubility and may interact with the GyrB ATPase domain or the GyrA/DNA interface.

Mechanism Visualization: The following diagram illustrates the Gyrase catalytic cycle and potential intervention points for CMPQ.

GyraseMechanism RelaxedDNA Relaxed DNA Substrate Complex Gyrase-DNA Complex RelaxedDNA->Complex Gyrase DNA Gyrase (A2B2) Gyrase->Complex Cleavage Cleavage Complex (Transient DSB) Complex->Cleavage GyrA Action ATP + ATP StrandPass Strand Passage (Negative Supercoiling) ATP->StrandPass Cleavage->StrandPass ATP Hydrolysis Ligation DNA Ligation StrandPass->Ligation Supercoiled Supercoiled DNA Ligation->Supercoiled CMPQ_Poison CMPQ (If Poison) Traps Cleavage Complex CMPQ_Poison->Cleavage Stabilizes Breaks CMPQ_Catalytic CMPQ (If Catalytic) Blocks ATP Binding CMPQ_Catalytic->ATP Competes

Caption: Logical flow of DNA Gyrase supercoiling cycle showing potential inhibition points for CMPQ (Cleavage Complex Stabilization vs. ATP Competition).[3]

Materials & Reagents

To ensure reproducibility, use molecular biology grade reagents.

ComponentSpecificationStorage
Test Compound CMPQ (Solid or 10 mM DMSO stock)-20°C
Enzyme E. coli DNA Gyrase (Holoenzyme A2B2)-80°C
Substrate Relaxed pBR322 Plasmid (0.5 µg/µL)-20°C
Assay Buffer (5X) 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% Glycerol, 0.5 mg/mL BSA.-20°C
ATP Solution 100 mM ATP (Sodium Salt)-20°C
Stop Solution 5% SDS, 0.25 M EDTA, 5 mg/mL Proteinase K-20°C
Extraction Chloroform:Isoamyl Alcohol (24:[3]1)RT
Gel Reagents Agarose, TBE Buffer, Ethidium Bromide (or SYBR Safe)RT

Experimental Protocol: Supercoiling Inhibition Assay

This assay measures the ability of Gyrase to convert relaxed pBR322 into its supercoiled form in the presence of CMPQ.

Compound Preparation[6][7][8][9][10][11]
  • Dissolve CMPQ in 100% DMSO to create a 10 mM stock.

  • Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in 10% DMSO (to keep final assay DMSO < 1%).

    • Note: High DMSO concentrations (>2%) can inhibit Gyrase activity independently of the drug.

Reaction Setup (30 µL Final Volume)

Perform all steps on ice. Add enzyme last to initiate the reaction synchronously.

ComponentVolume per RxnFinal Conc.
Nuclease-free Water19.5 µLN/A
5X Assay Buffer6.0 µL1X
Relaxed pBR322 (0.5 µg/µL)1.0 µL500 ng
CMPQ (Various Conc.)1.5 µLVariable
100 mM ATP1.0 µL~3.3 mM
DNA Gyrase (1-2 U/µL) 1.0 µL 1-2 Units

Controls:

  • Negative Control (NC): No Enzyme (shows relaxed DNA migration).

  • Positive Control (PC): Enzyme + DMSO only (shows full supercoiling).

  • Linear Marker (LM): pBR322 digested with EcoRI (identifies if CMPQ causes strand breaks).

Incubation & Termination
  • Mix gently by pipetting (do not vortex enzyme).

  • Incubate at 37°C for 30 minutes .

  • Termination: Add 30 µL of Stop Solution (SDS/Proteinase K) and 30 µL of Chloroform:Isoamyl Alcohol .

    • Why? SDS denatures the gyrase. Proteinase K digests the protein. Chloroform extracts the protein debris, preventing it from causing band shifting in the gel.

  • Vortex briefly and centrifuge at 13,000 rpm for 1 minute to separate phases.

  • Collect the upper aqueous phase (blue/clear) for loading.

Electrophoresis
  • Prepare a 1.0% Agarose gel in 1X TBE buffer.

    • Critical: Do not use Ethidium Bromide in the gel during the run if possible, as it acts as an intercalator and affects supercoiling migration. Post-staining is preferred for accurate quantification.

  • Run at 60V for 3-4 hours . (Slow running improves separation of topoisomers).

  • Stain with Ethidium Bromide (0.5 µg/mL) for 15 mins, destain in water for 15 mins.

  • Image under UV light.

Data Analysis & Interpretation

Gel Band Identification[2]
  • Relaxed DNA (Substrate): Migrates slowest (near top).

  • Supercoiled DNA (Product): Migrates fastest (compact form).

  • Linear DNA (Poison Effect): Migrates between Relaxed and Supercoiled. If CMPQ is a poison, this band will appear.

Calculating IC50[2]
  • Use densitometry software (e.g., ImageJ) to quantify the intensity of the Supercoiled Band .

  • Normalize data:

    
    
    
  • Plot % Activity vs. Log[CMPQ]. Fit to a sigmoidal dose-response curve to determine IC50.

Troubleshooting & Self-Validation

ObservationPossible CauseCorrective Action
Smearing in all lanes Nuclease contamination or degraded DNA.Use fresh buffers; ensure plasmid is clean (A260/280 > 1.8).
No supercoiling in Positive Control Inactive ATP or Enzyme.ATP degrades via freeze-thaw. Use fresh ATP. Store enzyme at -80°C.
Precipitate in reaction CMPQ insolubility.Check CMPQ solubility in buffer. If cloudy, lower concentration or verify structure.
"Linear" band appears CMPQ is a Gyrase Poison.This is a result, not an error. It indicates the drug stabilizes the cleavage complex (like Ciprofloxacin).

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_analysis 3. Analysis Reagents Mix Buffer, DNA, ATP, CMPQ EnzymeAdd Add Gyrase (Last) Reagents->EnzymeAdd Incubate 37°C, 30 min EnzymeAdd->Incubate Stop Add SDS/Prot K + Chloroform Incubate->Stop Centrifuge Phase Separation Stop->Centrifuge Gel 1% Agarose Gel (No EtBr in gel) Centrifuge->Gel Image Densitometry (IC50 Calc) Gel->Image

Caption: Step-by-step workflow for the High-Throughput compatible Supercoiling Inhibition Assay.

References

  • Maxwell, A., & Gellert, M. (1986). Mechanistic aspects of DNA topoisomerases. Advances in Protein Chemistry, 38, 69-107.

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Retrieved October 26, 2023.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.

  • New England Biolabs. (n.d.). Protocol for Supercoiling DNA using DNA Gyrase (E. coli).

  • Eweas, A. F., et al. (2021). Synthesis, antimicrobial evaluation, DNA gyrase inhibition... of novel quinoline derivatives.[4][5][6] Archiv der Pharmazie, 354(2).[5]

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline

Welcome to the technical support guide for 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide a comprehensive resource with actionable troubleshooting guides and in-depth scientific explanations to facilitate your experiments.

Compound Overview & Initial Assessment

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline is a substituted quinoline derivative. Its molecular structure, featuring a lipophilic phenyl group and a chloro substituent, alongside a basic quinoline nitrogen and a morpholinyl group, suggests it is a poorly water-soluble compound. Such molecules often present significant challenges in experimental biology and pharmaceutical formulation, where achieving adequate concentration in aqueous media is critical for assessing activity and ensuring bioavailability.[1][2] Poor solubility can lead to inaccurate assay results, inconsistent biological effects, and difficulties in developing viable dosage forms.

This guide will walk you through a logical progression of techniques, from simple adjustments to advanced formulation strategies, to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline in a neutral aqueous buffer (e.g., PBS pH 7.4), but it won't go into solution. Why is this happening?

A1: The insolubility you are observing is expected based on the compound's chemical structure. The quinoline ring system itself has limited aqueous solubility, which is further decreased by the presence of the non-polar phenyl and chloro groups. While the morpholinyl group adds some polarity, the overall molecule remains hydrophobic (lipophilic). At neutral pH, the compound exists in its free-base form, which is less soluble in water compared to its salt form.[3][4]

Q2: How does pH impact the solubility of this compound?

A2: The pH of the medium is a critical factor. The quinoline core contains a basic nitrogen atom. In acidic conditions (pH < pKa), this nitrogen can become protonated, forming a positively charged cationic salt.[3][5][6] This ionized form is generally much more soluble in aqueous solutions due to favorable ion-dipole interactions with water molecules.[3][7] Therefore, adjusting the pH to the acidic range is the most direct and powerful technique to enhance its solubility.

Q3: What are the simplest first steps I should try for immediate use in an in vitro experiment?

A3: For quick dissolution for an acute experiment, two methods are recommended:

  • pH Adjustment: Prepare a concentrated stock solution in an acidic aqueous medium (e.g., 0.1 N HCl) or an acidic buffer (e.g., citrate buffer pH 3-4). This stock can then be diluted into your final assay medium. Be mindful that the final pH of your experiment may be slightly altered.

  • Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[8][9][10] This stock is then serially diluted into the aqueous assay buffer. A common practice is to keep the final concentration of the organic solvent below 1% (and often below 0.1%) to avoid artifacts in biological assays.

Q4: I need to develop a more stable formulation for in vivo studies. What advanced strategies should I consider?

A4: When simple pH adjustment or co-solvents are insufficient or unsuitable (e.g., due to toxicity or drug precipitation upon dilution), several advanced formulation strategies can be employed. These aim to create stable systems that enhance and maintain the drug's solubility in an aqueous environment. Key approaches include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous solid state.[11][12][13][14][15]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic parts of the molecule within the core of a cyclodextrin molecule.[3][16][17][18]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[19][20][21]

  • Lipid-Based Formulations: Encapsulating the compound within lipid-based carriers like liposomes or micelles.[22][23][24][25][26]

The choice of strategy depends on the required dose, route of administration, and desired pharmacokinetic profile.

Troubleshooting Guides & Formulation Strategies

This section provides a detailed look at various solubilization techniques, presented in a logical order from simplest to most complex.

Strategy 1: pH Adjustment

Causality: This is the primary method for ionizable compounds like our quinoline derivative. By lowering the pH below the pKa of the basic nitrogen on the quinoline ring, we convert the neutral, poorly soluble free base into a much more soluble cationic salt.[3][5][6]

Q&A Troubleshooting
  • Q: At what pH should I aim for?

    • A: The pKa of the parent quinoline is around 4.9. While the exact pKa of this derivative may differ, a good starting point is to aim for a pH of 3 to 4 to ensure complete protonation. You can determine the optimal pH experimentally using the protocol below.

  • Q: My compound dissolves in acid but precipitates when I dilute it into my neutral (pH 7.4) cell culture medium. What should I do?

    • A: This is a common issue. The drug is crashing out because the buffer capacity of your medium is raising the pH back to a range where the free base is no longer soluble.

      • Solution 1 (Lower Final Concentration): Your final drug concentration may be above the solubility limit at pH 7.4. Try working with lower concentrations.

      • Solution 2 (Use a Co-solvent): Prepare the primary stock in an organic solvent like DMSO first, then dilute it. The organic solvent can help keep the drug in solution even after dilution in the aqueous buffer.

      • Solution 3 (Advanced Formulation): If high concentrations are needed, you must move to a more advanced formulation strategy like cyclodextrins or solid dispersions, which are designed to prevent precipitation upon dilution.

Experimental Protocol: pH-Dependent Solubility Assessment
  • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Equilibration: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable mobile phase.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plotting: Plot the measured solubility (e.g., in µg/mL) against the pH to generate a pH-solubility profile.

Strategy 2: Co-solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the aqueous environment more hospitable to hydrophobic molecules like 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, effectively increasing its solubility.[27][28]

Data Presentation: Common Co-solvents for Pre-clinical Research
Co-solventPolarity IndexKey Properties & Considerations
Dimethyl Sulfoxide (DMSO) 7.2Excellent solubilizing power for non-polar compounds. Can have biological effects at concentrations >0.5%.
Ethanol 4.3Good solubilizing power, generally well-tolerated in many in vitro and in vivo systems at low concentrations.
Polyethylene Glycol 400 (PEG 400) -A low-toxicity polymer commonly used in oral and parenteral formulations.[29]
Propylene Glycol -Often used in combination with other co-solvents in pharmaceutical formulations.[8][29]
Q&A Troubleshooting
  • Q: What is the maximum percentage of co-solvent I can use?

    • A: For in vitro assays, this is determined by the tolerance of your biological system (e.g., cells, enzymes). It is crucial to run a vehicle control (medium + co-solvent) to ensure the co-solvent itself does not affect the experimental outcome. Typically, the final concentration is kept below 1%, and ideally below 0.1%. For in vivo formulations, the limit is dictated by toxicity and regulatory guidelines.

  • Q: How do I select the best co-solvent?

    • A: An experimental screening is the best approach. Use the protocol below to test the solubility in various co-solvent/water mixtures. DMSO is often the most effective starting point for highly insoluble compounds in discovery-phase experiments.

Experimental Protocol: Co-solvent System Screening
  • Prepare Mixtures: Create a series of co-solvent/water (or buffer) mixtures, for example, 10%, 20%, 50%, and 80% (v/v) of DMSO, Ethanol, and PEG 400.

  • Equilibrate: Add an excess of the compound to each mixture and follow the equilibration and separation steps (2-4) from the pH-solubility protocol.

  • Analyze & Plot: Quantify the solubility in each mixture using HPLC and plot solubility versus the percentage of co-solvent to identify the most effective system.

Strategy 3: Advanced Formulation Approaches

When simple methods fail or are not suitable for the intended application, more sophisticated formulation techniques are required.

Visualization: Decision Workflow for Solubility Enhancement

G start Goal: Solubilize Compound in_vitro Short-term / In Vitro Assay? start->in_vitro in_vivo Long-term / In Vivo Formulation? start->in_vivo ph_adjust pH Adjustment in_vitro->ph_adjust Is compound ionizable? cosolvent Co-solvency (e.g., DMSO) in_vitro->cosolvent Quick stock needed advanced_methods Select Advanced Method in_vivo->advanced_methods precip_check Precipitation upon dilution? ph_adjust->precip_check cosolvent->precip_check precip_check->advanced_methods Yes / High Conc. Needed solid_disp Solid Dispersion advanced_methods->solid_disp Oral Delivery cyclo Cyclodextrin Complexation advanced_methods->cyclo Oral/Parenteral nano Nanosuspension advanced_methods->nano Oral/Parenteral lipid Lipid-Based System advanced_methods->lipid Parenteral/Topical

Caption: Decision tree for selecting a suitable solubilization strategy.

A. Solid Dispersions

Causality: This technique enhances drug dissolution by dispersing the compound at a molecular level within a solid, hydrophilic carrier matrix.[11][13] This converts the drug from a stable, low-energy crystalline form to a higher-energy, more soluble amorphous state.[15] The carrier also improves wettability and can prevent recrystallization upon contact with an aqueous medium.[12][14]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Soluplus®, Hydroxypropyl Methylcellulose (HPMC).

  • Preparation Methods: Solvent evaporation, fusion (melt), and hot-melt extrusion.

Visualization: Workflow for Solid Dispersion via Solvent Evaporation

G cluster_prep Preparation cluster_process Processing cluster_final Final Product dissolve_drug 1. Dissolve Drug in Volatile Solvent mix 3. Mix Solutions Thoroughly dissolve_drug->mix dissolve_poly 2. Dissolve Polymer in Same Solvent dissolve_poly->mix evap 4. Evaporate Solvent (e.g., Rotary Evaporator) mix->evap dry 5. Dry under Vacuum to Remove Residual Solvent evap->dry mill 6. Mill and Sieve to Obtain Powder dry->mill

Caption: Experimental workflow for the solvent evaporation method.

B. Cyclodextrin Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[17][18] They can encapsulate poorly soluble guest molecules, like our quinoline derivative, into their cavity, forming a water-soluble inclusion complex.[16][30] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[31]

  • Common Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD). These derivatives have much higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.[17]

C. Nanosuspensions

Causality: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[19] By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area-to-volume ratio increases dramatically.[20][21] This leads to an increased dissolution rate as described by the Noyes-Whitney equation and can also increase the saturation solubility.[21]

  • Preparation Methods: Media milling (top-down) or precipitation/homogenization (bottom-up).[32] High-pressure homogenization is a common and scalable technique.[30]

D. Lipid-Based Formulations (Liposomes & Micelles)

Causality: These systems use amphiphilic molecules (lipids, surfactants) to encapsulate hydrophobic drugs.

  • Liposomes: Spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. Hydrophobic drugs like ours would partition into the lipid bilayer.[22][23][33][34]

  • Micelles: Self-assembling colloidal structures formed by surfactants in water. The hydrophobic drug is solubilized within the micelle's hydrophobic core, shielded from the water.[24][25][35]

Data Presentation: Comparison of Advanced Solubilization Strategies
TechniqueMechanism of ActionKey AdvantagesKey Disadvantages
Solid Dispersion Drug in amorphous state within a hydrophilic matrix.[11][13]High drug loading possible; significant solubility increase.Potential for physical instability (recrystallization) over time.[15]
Cyclodextrin Complexation Encapsulation of the drug in a CD cavity.[16][17]Forms a true solution; suitable for parenteral use.Limited by stoichiometry (often 1:1); can be expensive.
Nanosuspension Increased surface area and saturation solubility due to small particle size.[19][21]High drug loading (up to 100%); applicable to many drugs.Requires specialized equipment; potential for particle aggregation.
Lipid-Based Systems Drug partitioned into a lipid or hydrophobic core.[22][24]Protects drug from degradation; can modify pharmacokinetic profile.Lower drug loading capacity; more complex to manufacture.

References

  • Jadhav, N., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics.
  • Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. Semantic Scholar.
  • Al-mahallawi, A. M., et al. (2015). Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability. PubMed.
  • Pawar, J., & Fule, R. (2018). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Carvajal-Figueroa, M. T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Patel, V. R., & Agrawal, Y. K. (2011). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Current Pharmaceutical Review and Research.
  • Singh, S., & Rawat, A. (2017). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Gould, S., & Hladio, M. (2011). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Patel, M. R., & Patel, R. B. (2011). Nanosuspension: An approach to enhance solubility of drugs. PMC.
  • JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.org.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • Patil, S. (2024). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Scholars Research Library.
  • Pharmacy 180. (n.d.).
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Zhang, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online.
  • Valente, A. J. M., & Soderman, O. (2005). (PDF) Micellar solubilization of drugs.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs.
  • Jones, M. C., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmacology.
  • Cristofori, C., et al. (2018).
  • Kumar, S., & Singh, R. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Lee, M. K. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. MDPI.
  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
  • Singh, S., & Kumar, S. (2021). Nanosuspension a Promising Tool for Solubility Enhancement: A Review. Asian Journal of Pharmacy and Technology.
  • Rahman, M. A., & Iqbal, Z. (2025). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Journal of Population Therapeutics and Clinical Pharmacology.
  • BenchChem. (2025).
  • Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC.
  • Mura, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • Pharma Excipients. (2024). Phospholipid Components in Liposomes: Enhancing Drug Solubility and Bioavailability. Pharma Excipients.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Carvajal-Figueroa, M. T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Al-Lawati, H., & Al-Mahrooqi, Z. (2024).
  • Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • Patel, R., & Agarwal, S. (2014). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences.
  • Singh, S. K., et al. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia.
  • Wölk, F., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • Loftsson, T., & Jarho, P. (2025). Solubilization and stabilization of drugs through cyclodextrin complexation.
  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry.
  • CD Formulation. (n.d.). Solubilizer Excipients.
  • BenchChem. (2025). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. BenchChem.
  • Strickley, R. G. (2004).
  • EPA. (2025). 6-chloro-2-phenylquinoline-4-carboxylic acid Properties. EPA CompTox Chemicals Dashboard.
  • Sigma-Aldrich. (n.d.). 6-CHLORO-4-(4-MORPHOLINYL)-2-PHENYLQUINOLINE. Sigma-Aldrich.
  • Google Patents. (n.d.). BRPI0719939B1 - quinoline derivative, its pharmaceutical composition, its use, its preparation process, combination and product comprising the same.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. BenchChem.

Sources

Optimization

troubleshooting low yield in 4-morpholino-quinoline synthesis

Welcome to the Technical Support Center for quinoline functionalization. The synthesis of 4-morpholinoquinolines from 4-chloroquinoline precursors is a critical transformation in drug discovery, particularly for developi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline functionalization. The synthesis of 4-morpholinoquinolines from 4-chloroquinoline precursors is a critical transformation in drug discovery, particularly for developing cholinesterase inhibitors, antimalarials, and kinase inhibitors.

While the transformation appears straightforward on paper, researchers frequently encounter low yields due to incomplete conversion, competitive hydrolysis, catalyst deactivation, or improper isolation techniques. This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating protocols to ensure high-yielding syntheses.

Reaction Pathways & Troubleshooting Workflow

G SM 4-Chloroquinoline + Morpholine SNAr SNAr Pathway (DMF, 120°C or NaI cat.) SM->SNAr Thermal BHA Buchwald-Hartwig (Pd cat., XPhos, Base) SM->BHA Catalytic Fail1 Low Yield / Hydrolysis Check H2O & Temp SNAr->Fail1 Unoptimized Workup Aqueous Workup (pH > 8, DCM Extract) SNAr->Workup Optimized Fail2 Pd Black Formation Degas & Check Ligand BHA->Fail2 Unoptimized BHA->Workup Optimized Fail1->Workup Corrected Fail2->Workup Corrected Product 4-Morpholinoquinoline (Target Product) Workup->Product

Troubleshooting workflow for 4-morpholinoquinoline synthesis via SNAr and Buchwald-Hartwig routes.

Frequently Asked Questions & Troubleshooting Guides

Q1: My nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinoline and morpholine is stalling at 30-40% conversion. How can I drive it to completion? Causality: The C4 position of a standard quinoline ring is electrophilic, but without additional electron-withdrawing groups (e.g., nitro or cyano groups), the Lowest Unoccupied Molecular Orbital (LUMO) energy remains relatively high. Morpholine is only a moderate nucleophile, meaning the activation energy required to form the intermediate Meisenheimer complex is substantial. Standard reflux conditions in ethanol or acetonitrile are often insufficient. Solution: You have two distinct options to overcome this energy barrier:

  • Thermal Override: Switch to a high-boiling polar aprotic solvent like DMF and increase the temperature to 120 °C in the presence of

    
    [1].
    
  • Halogen Exchange Activation: Add a catalytic amount of Sodium Iodide (NaI) (0.3 equivalents) to your acetonitrile reaction[2]. NaI facilitates an in situ Finkelstein-type halogen exchange, converting the 4-chloroquinoline into a 4-iodoquinoline intermediate. The weaker C–I bond and superior leaving group ability of iodide significantly lower the activation energy for the subsequent morpholine attack.

Q2: I am seeing a major byproduct that LC-MS identifies as 4-quinolone. How do I prevent this side reaction? Causality: 4-Chloroquinoline is highly susceptible to hydrolysis. At elevated temperatures in polar aprotic solvents (like DMF), any trace water reacts with the carbonate base to generate hydroxide ions (


). Hydroxide is a smaller, harder nucleophile than morpholine and will rapidly attack the C4 position, leading to the thermodynamically highly stable 4-quinolone byproduct.
Solution:  Ensure strictly anhydrous conditions. Dry your solvents over 3Å molecular sieves, use oven-dried glassware, and utilize anhydrous 

. Run the reaction under a positive pressure of dry Argon or Nitrogen.

Q3: I switched to a Buchwald-Hartwig amination to lower the reaction temperature, but I am getting poor yields and a black precipitate. What went wrong? Causality: The black precipitate is "Palladium Black," which indicates catalyst deactivation and aggregation into inactive nanoparticles. In the Buchwald-Hartwig catalytic cycle, the oxidative addition of 4-chloroquinoline to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is generally fast. However, if the subsequent reductive elimination step is slow, the 

intermediate is prone to off-cycle decomposition pathways. Solution: Optimize your ligand. Use a sterically hindered, electron-rich dialkylbiaryl phosphine ligand like XPhos. Bulky bidentate or specialized monodentate ligands prevent the formation of off-cycle palladium iodide dimers and enforce a geometry that dramatically accelerates reductive elimination[3]. Additionally, ensure the solvent is rigorously degassed (via freeze-pump-thaw or prolonged argon sparging) to prevent oxidative catalyst death.

Q4: My TLC shows complete consumption of the starting material, but my isolated yield after aqueous workup is very low. Where is my product? Causality: 4-Morpholinoquinoline contains two basic sites: the quinoline nitrogen and the morpholine nitrogen. If the aqueous phase during your workup is neutral or even slightly acidic, the product will protonate to form a highly water-soluble ammonium salt, partitioning entirely into the aqueous layer. Solution: Adjust the pH of the aqueous phase to > 8 using saturated aqueous


 or dilute 

before extraction. Extract with a moderately polar organic solvent like dichloromethane (DCM) rather than hexanes or diethyl ether.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the expected outcomes of various synthetic strategies, allowing you to select the optimal conditions based on your available equipment and substrate sensitivity.

MethodReagents / CatalystSolventTemp (°C)Time (h)Expected YieldCommon Failure Mode
Standard SNAr ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(2.0 eq)
Acetonitrile8024< 40%Incomplete conversion due to high activation energy.
Iodide-Catalyzed SNAr

(2.0 eq), NaI (0.3 eq)
Acetonitrile802475 - 85%Product loss during aqueous workup (pH too low)[2].
High-Temp SNAr

(3.0 eq)
DMF1202485 - 92%Hydrolysis to 4-quinolone if moisture is present[1].
Buchwald-Hartwig

, XPhos,

Dioxane806 - 1290 - 95%Catalyst deactivation (Pd black) due to

ingress.

Experimental Protocols

Protocol A: Iodide-Assisted SNAr Synthesis (Transition-Metal-Free)

This protocol utilizes an in situ halogen exchange to bypass the need for palladium catalysts or extreme temperatures[2].

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-chloroquinoline derivative (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Activation Phase: Add anhydrous

    
     (2.0 mmol) and Sodium Iodide (NaI) (0.3 mmol). Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 30 minutes under an argon atmosphere to allow the formation of the 4-iodoquinoline intermediate.
    
  • Amination: Temporarily remove the heat, and add morpholine (1.2 mmol) dropwise via syringe. Resume refluxing for 24 hours.

  • Self-Validation (Monitoring): Check the reaction progress via TLC (Eluent: DCM:MeOH 9:1). The target 4-morpholinoquinoline will appear as a highly UV-active spot with a lower

    
     value than the starting material.
    
  • Workup: Cool the mixture to room temperature and evaporate the acetonitrile under reduced pressure. Partition the crude residue between Dichloromethane (20 mL) and saturated aqueous

    
     (20 mL). Critical step: Verify the aqueous layer is pH > 8.
    
  • Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel column chromatography.
    
Protocol B: Buchwald-Hartwig Amination

This protocol is ideal for sterically hindered or electronically deactivated substrates where SNAr fails,[3].

  • Reaction Setup: In a flame-dried Schlenk flask, combine 4-chloroquinoline (1.0 mmol),

    
     (0.02 mmol, 2 mol%), XPhos ligand (0.04 mmol, 4 mol%), and Sodium tert-butoxide (
    
    
    
    ) (1.4 mmol).
  • Degassing: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times.

  • Solvent & Reagent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol) via a gas-tight syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 6 to 12 hours.

  • Self-Validation (Monitoring): A color change to dark red/brown is indicative of an active catalytic cycle. If the solution turns completely clear with a heavy black precipitate, the catalyst has died. Monitor completion via LC-MS.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography.

References

  • Title : Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | Source : MDPI | URL :[Link]

  • Title : Buchwald–Hartwig amination | Source : Wikipedia | URL :[Link]

Sources

Troubleshooting

stability of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline in cell culture media

Welcome to the Technical Support Center for 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline (CAS: 853310-77-7). As a highly lipophilic, morpholine-substituted quinoline derivative, this compound presents specific challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline (CAS: 853310-77-7). As a highly lipophilic, morpholine-substituted quinoline derivative, this compound presents specific challenges in in vitro cell culture assays. This guide is designed by application scientists for researchers and drug development professionals to troubleshoot stability, mitigate precipitation, and ensure reproducible pharmacological data.

Physicochemical Profiling & Stability Metrics

Understanding the fundamental physicochemical properties of the 6-chloro-phenylquinoline scaffold is critical before designing your cell culture workflows. The hydrophobic core drives protein binding and precipitation, while the morpholine ring dictates its solvation dynamics.

PropertyValue / CharacteristicImpact on Cell Culture Assays
Molecular Weight 324.81 g/mol Highly permeable, but prone to rapid hydrophobic collapse in aqueous media.
Aqueous Solubility < 10 µM (Estimated)Requires 100% anhydrous DMSO for stock preparation. Direct dilution into aqueous media often causes micro-precipitation.
Lipophilicity (LogP) High (~4.5 - 5.0)High propensity for non-specific binding to plasticware and serum proteins (e.g., Bovine Serum Albumin).
Chemical Stability Stable (in standard media)The morpholine and chloro-quinoline rings are metabolically stable in standard media (DMEM/RPMI) lacking liver microsomes.
Photostability Moderate RiskHalogenated aromatic rings (chloro-quinoline) can absorb UV light, leading to slow photolytic degradation.

Troubleshooting Guide & FAQs

Q1: Why does 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline precipitate (crash out) when I add it to my cell culture media? A: This is caused by the "hydrophobic collapse" of the phenylquinoline core. When you transfer the compound from a 100% DMSO stock directly into an aqueous environment (like DMEM or RPMI), the DMSO solvation shell is rapidly replaced by water. Because the compound is highly lipophilic, the molecules aggregate to minimize contact with water, forming refractile micro-crystals. To prevent this, you must keep the compound in a concentrated DMSO state as long as possible and rely on rapid kinetic mixing during the final aqueous dilution (see SOP 1).

Q2: My IC50 values are inconsistent and seem to drop significantly when I change batches of Fetal Bovine Serum (FBS). What is happening? A: You are observing an artifact of serum protein binding . Highly lipophilic compounds bind non-specifically to the hydrophobic pockets of Bovine Serum Albumin (BSA) present in FBS. This binding acts as a "sink," drastically reducing the free (active) fraction of the drug available to engage intracellular targets. Batch-to-batch variations in FBS lipid/protein content will shift the apparent IC50. This phenomenon is well-documented in kinase inhibitor development, and the dissociation constant (


) for serum binding can actually be calculated using an IC50 shift assay [1].

Q3: To keep the compound in solution, can I just increase the final DMSO concentration in my cell culture wells to 1% or 2%? A: No. While increasing DMSO will improve compound solubility, DMSO concentrations above 0.1% to 0.5% (v/v) induce massive off-target transcriptional changes, epigenetic alterations, and cytotoxicity in mammalian cells. Recent high-throughput transcriptomic studies have proven that even 0.1% DMSO can induce drastic changes in cellular processes and the epigenetic landscape [2]. You must cap your final DMSO concentration at 0.1% - 0.2% (v/v) and use a vehicle-only control to normalize these baseline shifts.

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Stable Media Solutions (Mitigating Precipitation)

Self-Validation Metric: The final solution must remain optically clear under 20x phase-contrast microscopy, with no refractile micro-crystals visible.

  • Stock Preparation: Dissolve the lyophilized 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline powder in 100% anhydrous, sterile DMSO to create a 10 mM master stock. Aliquot and store at -20°C in amber tubes to prevent photodegradation.

  • Serial Dilution in DMSO: Perform all intermediate serial dilutions in 100% DMSO. Do not perform serial dilutions in aqueous media, as intermediate concentrations (e.g., 100 µM) will rapidly precipitate.

  • Media Pre-warming: Pre-warm the target cell culture media (e.g., DMEM + 10% FBS) to 37°C. Cold media drastically reduces the kinetic solubility limit of the compound.

  • Rapid Aqueous Addition: Add the DMSO-solvated compound dropwise to the pre-warmed media while vortexing vigorously. For a final assay concentration of 10 µM, add 1 µL of the 10 mM DMSO stock to 999 µL of media (Yielding a safe 0.1% final DMSO concentration).

  • Validation Check: Immediately plate 100 µL into a clear-bottom 96-well plate and inspect under a phase-contrast microscope. If needle-like crystals are visible, the compound has crashed out, and the assay must be restarted.

Protocol 2: IC50 Shift Assay for Serum Protein Binding

Self-Validation Metric: Include a known highly-bound control (e.g., Gefitinib or Warfarin) to validate the magnitude of the serum shift.

  • Media Preparation: Prepare four identical batches of your standard assay media containing varying concentrations of FBS: 0% (Serum-Free), 2%, 5%, and 10% FBS.

  • Dosing: Plate your target cells and dose them with a 10-point concentration curve of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline across all four serum conditions.

  • Incubation & Readout: Incubate for the standard duration (e.g., 72 hours) and perform your viability readout (e.g., CellTiter-Glo).

  • Data Synthesis: Plot the apparent IC50 against the serum concentration. According to the Copeland method [1], the linear relationship between the apparent IC50 and the serum protein concentration allows you to calculate the true

    
     of the compound-serum complex, enabling you to determine the exact free drug concentration in your standard 10% FBS assays.
    

Mechanistic Visualizations

Diagram 1: Media Preparation Workflow & Solvation Logic

The following diagram illustrates the causal pathways of drug precipitation versus stable solvation based on the dilution method.

MediaPrep Stock 10 mM Stock in 100% Anhydrous DMSO Serial Serial Dilution in DMSO (Maintain 100% DMSO) Stock->Serial Correct DirectDil Direct Aqueous Dilution (High Risk of Precipitation) Stock->DirectDil Incorrect RapidMix Rapid Dropwise Addition (Max 0.1% v/v DMSO) Serial->RapidMix WarmMedia Pre-warm Culture Media to 37°C (e.g., DMEM + FBS) WarmMedia->RapidMix Crash Hydrophobic Collapse (Crashing Out) DirectDil->Crash Stable Stable Solvated Drug in Cell Culture RapidMix->Stable

Caption: Workflow for preventing hydrophobic collapse and precipitation of lipophilic quinolines.

Diagram 2: Serum Protein Binding Equilibrium

This diagram maps the pharmacological equilibrium that causes the IC50 shift phenomenon in in vitro assays.

SerumBinding TotalDrug Total Drug Concentration [D_total] FreeDrug Free Drug Fraction [D_free] TotalDrug->FreeDrug Equilibrium BoundDrug Protein-Bound Fraction (e.g., to BSA) TotalDrug->BoundDrug High Affinity (Lipophilic) Target Intracellular Target Engagement FreeDrug->Target Active IC50 Apparent IC50 Shift (Decreased Potency) BoundDrug->IC50 Inactive Pool Efficacy Observed Efficacy Target->Efficacy

Caption: Mechanistic equilibrium of serum protein binding and its causal effect on the apparent IC50 shift.

References

  • Title: A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays Source: Bioorganic & Medicinal Chemistry Letters, 14(9), 2309-2312. (2004). URL: [Link]

  • Title: DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro Source: Scientific Reports, 9(1), 4641. (2019). URL: [Link]

Optimization

Technical Support Center: Advanced Strategies for Morpholine Substitution on Quinoline Scaffolds

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a morpholine moiety onto a quinoline ring, particularly when faced with steric challenges. The quinoline scaffold is a cornerstone in medicinal chemistry, and its functionalization is often a critical step in drug discovery.[1] However, the inherent electronic properties and potential for steric congestion around the substitution site can make this transformation non-trivial.

This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding our recommendations in mechanistic principles and field-proven protocols.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses common problems encountered during the morpholine substitution on quinoline rings. Each problem is followed by a diagnosis of potential causes and a series of recommended solutions.

Problem 1: No Reaction or Very Low Conversion

Your reaction has stalled. After an appropriate reaction time and workup, analysis (TLC, LC-MS) shows predominantly unreacted starting material.

Potential Causes & Recommended Solutions

  • Insufficient Ring Activation (for SNAr):

    • Diagnosis: The Nucleophilic Aromatic Substitution (SNAr) mechanism requires the quinoline ring to be sufficiently electron-deficient to be attacked by the morpholine nucleophile. This is typically achieved by having electron-withdrawing groups (EWGs) ortho or para to the leaving group. The nitrogen atom in the quinoline ring itself acts as an activating group, particularly for positions 2 and 4.[2] However, if the ring is otherwise electron-rich or the substitution is at a less activated position (e.g., 5, 6, 7, or 8), the reaction barrier may be too high.

    • Solution 1: Increase Thermal Energy. Many SNAr reactions require significant heat. Gradually increase the temperature, monitoring for any decomposition.

    • Solution 2: Switch to Microwave Synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes by providing efficient and uniform heating, overcoming high activation barriers.[3][4][5][6]

    • Solution 3: Change Strategy to Cross-Coupling. If the ring cannot be sufficiently activated for SNAr, the most robust alternative is a palladium-catalyzed Buchwald-Hartwig amination. This method is highly versatile and does not depend on electronic activation of the aryl halide in the same way.[7][8]

  • Inappropriate Reaction Conditions for the Chosen Mechanism:

    • Diagnosis: The chosen solvent, base, or temperature may be suboptimal for the specific substrate and reaction type (SNAr vs. Buchwald-Hartwig).

    • Solution (SNAr): Ensure you are using a polar aprotic solvent like DMSO, DMF, or NMP.[9][10] These solvents solvate the counter-ion of the base, leaving the morpholine nucleophile more "naked" and reactive. If solubility is an issue, a co-solvent might be necessary.

    • Solution (Buchwald-Hartwig): This reaction is highly dependent on the synergy between the palladium precursor, ligand, base, and solvent. For sterically hindered substrates, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required. Solvents are typically non-polar aprotic, such as toluene or dioxane.[11] The choice of phosphine ligand is critical; sterically bulky, electron-rich ligands (e.g., XPhos, DavePhos) are often necessary to facilitate the rate-limiting reductive elimination step, especially with hindered substrates.[12][13]

Problem 2: Significant Side Product Formation or Decomposition

The reaction proceeds, but the desired product is contaminated with significant impurities or the starting materials decompose.

Potential Causes & Recommended Solutions

  • Harsh Reaction Conditions:

    • Diagnosis: High temperatures or a base that is too strong can lead to decomposition of the starting material, product, or even the solvent. For example, DMF can decompose in the presence of strong bases to form dimethylamine, which can act as a competing nucleophile.[9]

    • Solution 1: Lower the Temperature. If using microwave heating, consider operating at a lower, yet still effective, temperature.

    • Solution 2: Use a Milder Base. For SNAr, an inorganic base like K₂CO₃ or Cs₂CO₃ may be sufficient and less prone to causing side reactions than alkoxides. For Buchwald-Hartwig couplings, switching from NaOt-Bu to K₃PO₄ or K₂CO₃ can sometimes mitigate side reactions, though this may require a more active catalyst system.

    • Solution 3: Change the Solvent. If solvent decomposition is suspected, switch to a more robust alternative like DMSO or NMP for SNAr, or toluene for cross-coupling.

  • Competing Reactions (e.g., Hydrolysis):

    • Diagnosis: The presence of water can lead to hydrolysis of the haloquinoline to the corresponding quinolinone, a common side product.

    • Solution: Use Anhydrous Conditions. Ensure all reagents and solvents are thoroughly dried. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[9]

Frequently Asked Questions (FAQs)

Q1: For my sterically hindered substrate, should I use SNAr or a Buchwald-Hartwig cross-coupling reaction?

This is a critical strategic decision. The flowchart below provides a general guide.

G start Start: Substitute Morpholine on Quinoline Ring q1 Is the substitution site (e.g., C2, C4) electronically activated by EWGs or the ring N? start->q1 q2 Is the position of substitution sterically hindered (e.g., adjacent to a large group)? q1->q2 Yes bha Strategy 2: Buchwald-Hartwig (Pd-Catalyzed Amination) q1->bha No q3 Is the leaving group a halide (Cl, Br, I)? q2->q3 Yes snar Strategy 1: S(N)Ar (Heat or Microwave) q2->snar No q3->bha Yes reconsider Re-evaluate Strategy: Consider alternative leaving group (e.g., -OTf) or synthesis route. q3->reconsider No

Caption: Decision workflow for choosing a synthetic strategy.

  • Choose SNAr when: The quinoline ring is electron-deficient, the substitution site is activated (typically C2 or C4), and steric hindrance is minimal.[14][15] It is generally cheaper and involves a simpler workup.

  • Choose Buchwald-Hartwig Amination when: The quinoline ring is electron-neutral or electron-rich, the substitution site is sterically congested, or SNAr attempts have failed.[7][12][16] This method offers a much broader substrate scope and is often the go-to method for challenging couplings.[17]

Q2: How does the choice of leaving group affect the reaction?

The effect of the leaving group is opposite for the two main strategies.

Reaction TypeLeaving Group Reactivity TrendRationale
SNAr F > Cl ≈ Br > IThe rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity makes the attached carbon more electrophilic, accelerating this step.[9][18]
Buchwald-Hartwig I > Br > Cl > FThe rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-I bond is the weakest, making this step faster.[7]

Q3: For a Buchwald-Hartwig reaction, how do I select the right ligand and base?

For sterically hindered substrates, the ligand's role is paramount. It must be bulky enough to promote the final reductive elimination step and prevent the formation of inactive catalyst dimers.

  • Ligands: Start with sterically demanding, electron-rich monodentate biarylphosphine ligands. Josiphos, DavePhos, and XPhos are excellent starting points.[12][13] These ligands create a bulky coordination sphere around the palladium, which facilitates the C-N bond-forming step.

  • Bases: The base deprotonates the amine (or the N-H of the amine-palladium complex) but should not react with the substrate. Sodium tert-butoxide (NaOt-Bu) is the most common strong base. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring a more active catalyst system.

The interplay is key; a specific ligand may work best with a specific base for a given substrate. High-throughput experimentation can be invaluable for optimizing these parameters.[11]

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L(n) oa Oxidative Addition pd0->oa + Ar-X pd2 Ar-Pd(II)-X(L)n oa->pd2 deprot Base-Assisted Deprotonation pd2->deprot + HNR2 - HX re Reductive Elimination re->pd0 product Ar-NR2 + Pd(0)L(n) re->product pd_amide Ar-Pd(II)-NR2(L)n deprot->pd_amide pd_amide->re

Caption: Simplified Buchwald-Hartwig amination cycle.

Experimental Protocols

These are generalized starting protocols. Optimization of temperature, time, and reagent stoichiometry is likely required for specific substrates.

Protocol 1: Microwave-Assisted SNAr of a Chloroquinoline
  • Objective: To substitute a chlorine atom on an activated quinoline ring with morpholine.

  • Procedure:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add the chloroquinoline substrate (1.0 mmol, 1.0 eq).

    • Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq) as the base.

    • Add morpholine (1.5 mmol, 1.5 eq).

    • Add 3-5 mL of dimethyl sulfoxide (DMSO).

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor. Irradiate at 120-150 °C for 20-60 minutes.[3][19] Monitor pressure to ensure it remains within safe limits.

    • After the reaction, cool the vial to room temperature.

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig Amination of a Bromoquinoline
  • Objective: To couple a sterically hindered or unactivated bromoquinoline with morpholine.

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the bromoquinoline (1.0 mmol, 1.0 eq), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd).

    • Evacuate and backfill the flask with Argon three times.

    • Add morpholine (1.2 mmol, 1.2 eq) via syringe.

    • Add 5 mL of anhydrous toluene via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • ResearchGate. (n.d.). Synthesis of 2-morpholinoquinoline 5a. Retrieved from [Link]

  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. Available at: [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society.
  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • National Center for Biotechnology Information. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (2025). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of the halide leaving group on SNAr1.3 activity a, Chemical.... Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Synthesis of Quinolines. Retrieved from [Link]

  • OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • ResearchGate. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • Journal of Medicinal and Pharmaceutical Sciences. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Retrieved from [Link]

  • PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available at: [Link]

  • SciSpace. (n.d.).
  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

Sources

Troubleshooting

minimizing side products in the synthesis of 4-aminoquinoline analogs

A Guide to Minimizing Side Products and Maximizing Yield Welcome to the Technical Support Center for 4-Aminoquinoline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Products and Maximizing Yield

Welcome to the Technical Support Center for 4-Aminoquinoline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this critical scaffold. As a Senior Application Scientist, I understand that while the synthesis of 4-aminoquinolines is well-established, controlling side product formation remains a significant challenge that can impact yield, purity, and downstream applications.

This document provides in-depth, experience-based troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of these reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of 4-aminoquinoline analogs.

Q1: What are the most common synthetic routes and their primary challenges?

The two most foundational methods for constructing the quinoline core are the Conrad-Limpach and Gould-Jacobs reactions.[1][2] Both are powerful but require careful control to avoid side products.

  • Conrad-Limpach Synthesis: This involves the condensation of an aniline with a β-ketoester.[3][4] The primary challenge is controlling the initial condensation. Under moderate temperatures, the reaction favors attack at the keto group, leading to a β-arylaminoacrylate intermediate that cyclizes to the desired 4-hydroxyquinoline.[5] However, at higher temperatures, the reaction can favor attack at the ester group, leading to a β-keto anilide and ultimately the undesired 2-hydroxyquinoline isomer (a reaction known as the Knorr synthesis).[3][6]

  • Gould-Jacobs Reaction: This route begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[7] The main difficulty arises during the high-temperature thermal cyclization step (often >250 °C), which can lead to product decomposition.[1] Furthermore, when using asymmetrically substituted anilines, a mixture of regioisomers (e.g., 5- and 7-substituted quinolines) is often formed, which can be challenging to separate.[1][8]

A more modern and widely used approach involves the Nucleophilic Aromatic Substitution (SNAr) on a pre-formed 4-chloroquinoline core.[9][10] This is often the most direct route to 4-aminoquinolines. Key challenges here include ensuring the reaction goes to completion, especially with less reactive anilines, and preventing side reactions like hydrolysis of the starting material to 4-hydroxyquinoline.[9]

Q2: How does temperature control the formation of 2-quinolone vs. 4-quinolone isomers in the Conrad-Limpach synthesis?

Temperature is the critical switch for regioselectivity. The reaction between an aniline and a β-ketoester has two possible points of initial attack: the ketone carbonyl and the ester carbonyl.

  • Kinetic Control (Lower Temperatures, <100°C): At moderate temperatures, the more reactive ketone carbonyl is preferentially attacked by the aniline. This is the kinetically favored pathway and leads to the formation of an enamine intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline product.[11]

  • Thermodynamic Control (Higher Temperatures, >140°C): At higher temperatures, the reaction becomes reversible. The initial adduct to the ketone can revert, and the reaction equilibrium shifts towards the more thermodynamically stable product, which is the anilide formed by attack at the ester carbonyl.[3] This anilide intermediate then cyclizes to form the undesired 2-hydroxyquinoline isomer.[3][11]

Q3: In SNAr reactions with 4-chloroquinolines, my yield is low. What are the first things to check?

Low yields in SNAr reactions are common and can often be rectified by systematically evaluating several parameters.[12]

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, or NMP are generally effective.[9] For microwave-assisted synthesis, DMSO has been shown to be particularly superior to ethanol or acetonitrile.[9][10]

  • Base: The HCl generated during the reaction must be scavenged. For secondary amines, a base like K₂CO₃ is often required.[9] For less reactive nucleophiles like aryl amines, a stronger base such as sodium hydroxide may be necessary to achieve good conversion.[9][10]

  • Temperature and Time: Many SNAr reactions require significant thermal energy. Conventional heating may require temperatures of 120-150°C for several hours.[9] Microwave irradiation is highly effective at reducing reaction times to as little as 20-30 minutes at temperatures between 140-180°C.[10][13]

  • Amine Reactivity: Aliphatic amines are generally more nucleophilic and react more readily than anilines. Reactions with anilines often require more forcing conditions, such as higher temperatures or the use of a catalyst.[9]

Q4: I'm using a diamine and getting a significant amount of bis-quinoline side product. How can I favor mono-substitution?

This is a classic problem of stoichiometry control. When one equivalent of a diamine reacts with two equivalents of 4-chloroquinoline, the formation of a bis-adduct is statistically likely.

Solution: The most effective strategy is to use a large excess of the diamine nucleophile relative to the 4-chloroquinoline.[9] By making the diamine the limiting reagent's "sea," you significantly increase the probability that any given 4-chloroquinoline molecule will encounter a fresh, unreacted diamine rather than one that has already been mono-substituted. The unreacted excess diamine can then be removed during aqueous workup, typically with an acid wash.[9]

Section 2: Troubleshooting Guides for Specific Issues

This section provides a deeper dive into specific experimental problems, explaining the mechanistic cause and offering detailed solutions.

Problem 1: Poor Regioselectivity in the Gould-Jacobs Cyclization
  • Symptom: You are using a meta-substituted aniline (e.g., m-toluidine) and obtaining a mixture of the 5- and 7-substituted quinolone products that are difficult to separate.

  • Cause: The thermal cyclization step of the Gould-Jacobs reaction is an intramolecular electrophilic aromatic substitution. The enamine intermediate attacks the aniline ring. With a meta-substituent, there are two non-equivalent ortho positions available for cyclization. The reaction's regioselectivity is governed by a delicate balance of steric and electronic factors, and often neither position is overwhelmingly favored, leading to isomer mixtures.[1]

  • Solutions & Optimization:

    • Solvent Choice for Cyclization: The cyclization is traditionally performed at very high temperatures (~250 °C) in solvents like diphenyl ether or Dowtherm A.[2][14] These conditions provide the necessary energy but offer little in the way of selectivity.

    • Use of Eaton's Reagent: A significant improvement is the use of Eaton's reagent (P₂O₅ in methanesulfonic acid). This reagent acts as both a solvent and a strong acid catalyst, allowing the cyclization to proceed at much lower temperatures (80-100 °C).[14] The milder conditions can improve the regioselectivity by favoring the electronically preferred product over the one that might form under brute-force thermal conditions.

    • Alternative Synthetic Routes: If isomer separation is intractable, consider a different strategy that builds the regiochemistry in from the start. Modern palladium-catalyzed methods, such as the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones, can offer excellent regiocontrol.[10][15]

Problem 2: Formation of 4-Hydroxyquinoline Impurity in SNAr Reactions
  • Symptom: Your final 4-aminoquinoline product is contaminated with a significant amount of the corresponding 4-hydroxyquinoline (or its tautomer, 4-quinolone).

  • Cause: The starting material, 4-chloroquinoline, is susceptible to hydrolysis. This is a competing SNAr reaction where water acts as the nucleophile. The presence of water in your reagents or solvent, especially at elevated temperatures and in the presence of a base, can lead to the formation of this byproduct.[9]

  • Solutions & Optimization:

    • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Use freshly distilled or commercially available anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[12]

    • Check Your Base: Some bases, like NaOH pellets, can be hygroscopic and introduce water. Dry powdered bases (e.g., K₂CO₃) or use non-aqueous bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Purification Strategy: If a small amount of 4-hydroxyquinoline does form, it can often be removed during workup. 4-hydroxyquinolines are acidic and can sometimes be removed with a dilute base wash (e.g., 1M NaOH). However, be cautious as your 4-aminoquinoline product may also have some solubility. Column chromatography is the most reliable method for separation.

Problem 3: Catalyst Deactivation in Palladium-Catalyzed Reactions
  • Symptom: You are attempting a modern coupling reaction (e.g., Buchwald-Hartwig amination) to form the C4-N bond, but the reaction stalls or yields are poor.

  • Cause: Palladium catalysts are sensitive to poisoning by impurities and can degrade under harsh reaction conditions.[12] Common causes include:

    • Oxygen: Failure to properly degas solvents and maintain an inert atmosphere can lead to oxidation of the Pd(0) active species.

    • Water: Can interfere with ligands and the catalytic cycle.

    • Inappropriate Ligand: The choice of phosphine ligand (e.g., Xantphos) is critical for stabilizing the catalyst and promoting reductive elimination.[16]

  • Solutions & Optimization:

    • Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Degas your solvent thoroughly via freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.

    • Ligand Screening: The optimal ligand can be substrate-dependent. If one ligand (e.g., Xantphos) fails, try others with different bite angles and steric properties (e.g., BINAP, DPEPhos).

    • Reagent Purity: Ensure your amine and quinoline starting materials are pure and free of potential catalyst poisons like sulfur-containing compounds.

Section 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and optimized synthetic procedures.

Protocol 1: Microwave-Assisted SNAr for 4-Aminoquinoline Synthesis

This protocol is optimized for speed and efficiency, particularly for moderately reactive amines.

  • Reagent Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 4-chloroquinoline derivative (1.0 eq.), the desired amine (1.2 - 2.0 eq.), and a suitable base (e.g., K₂CO₃, 1.5 eq., if needed).[10]

  • Solvent Addition: Add anhydrous DMSO (to a concentration of ~0.5 M).[10]

  • Reaction Setup: Seal the vessel securely.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at 140-180°C for 20-30 minutes.[10] Monitor pressure to ensure it remains within safe limits.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (10 volumes). The product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers. If an excess of a basic amine was used, wash with dilute HCl (0.1 M) to remove it.[9] Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Protocol 2: Gould-Jacobs Quinolone Synthesis using Eaton's Reagent

This protocol uses milder conditions to improve yield and potentially regioselectivity in the cyclization step.

Step A: Condensation

  • Reaction Setup: In a round-bottom flask, mix the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq.).[14]

  • Heating: Heat the mixture in refluxing ethanol for 2 hours or, for a faster reaction, heat neat (without solvent) in a microwave reactor for approximately 7 minutes.[14]

  • Isolation: Cool the reaction mixture. The intermediate diethyl anilinomethylene malonate often crystallizes upon cooling. Collect the solid by filtration and wash with cold ethanol.

Step B: Cyclization

  • Reaction Setup: Place the dried diethyl anilinomethylene malonate intermediate (1.0 eq.) in a round-bottom flask under an inert atmosphere.

  • Catalyst Addition: Carefully add Eaton's reagent (10 parts by weight) at room temperature with stirring.

  • Heating: Heat the mixture to 80-100 °C and stir for 2 hours, monitoring the reaction progress by TLC.[14]

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, then with a cold sodium bicarbonate solution, and finally with more water until the washings are neutral. The crude 4-quinolone product can be recrystallized from a suitable solvent like DMF or ethanol.[2]

Section 4: Data Summaries

Quantitative data is essential for making informed decisions during synthesis optimization.

Table 1: Effect of Solvent and Base on a Typical SNAr Reaction
4-Chloroquinoline SubstrateAmine NucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
4,7-dichloroquinolinePrimary AlkylamineDMSO (MW)None14020 min>90%[10]
4,7-dichloroquinolineSecondary AlkylamineDMSO (MW)K₂CO₃14020 min~85%[10]
4,7-dichloroquinolineAnilineDMSO (MW)NaOH18030 min~80%[10]
4,7-dichloroquinolineAnilineIsopropanol (Conv.)HClReflux16 h~70%[17]
4-chloro-3-methylquinolineAnilinePhenol/DMF (MW)None15045 minGood[17]

MW = Microwave, Conv. = Conventional Heating

Section 5: Visual Guides

Visualizing reaction pathways and troubleshooting logic can greatly aid in understanding and problem-solving.

Diagram 1: Key Pathways in Quinolone Synthesis

G cluster_conrad Conrad-Limpach Pathway cluster_snar SNAr Pathway Aniline_CL Aniline + β-Ketoester Enamine β-Arylaminoacrylate (Kinetic Product) Aniline_CL->Enamine <100°C Anilide β-Keto anilide (Thermo Product) Aniline_CL->Anilide >140°C Q4 4-Hydroxyquinoline (Desired Product) Enamine->Q4 Heat Q2 2-Hydroxyquinoline (Side Product) Anilide->Q2 ChloroQ 4-Chloroquinoline Amine + Amine (R-NH2) Water + Water (H2O) AminoQ 4-Aminoquinoline (Desired Product) Amine->AminoQ DMSO, Heat HydroxyQ 4-Hydroxyquinoline (Side Product) Water->HydroxyQ Heat, Base

Caption: Key reaction pathways and side product formation.

Diagram 2: Troubleshooting Workflow for Low SNAr Yield

G Start Low Yield in SNAr Reaction Check_SM Starting Materials Intact? Start->Check_SM Check_Temp Increase Temperature / Time Consider Microwave Check_SM->Check_Temp Yes Check_Solvent Switch to Anhydrous DMSO/NMP Check_SM->Check_Solvent No, degradation Check_Base Add/Change Base (e.g., K2CO3, NaOH) Check_Temp->Check_Base Check_Amine Amine is aniline? Check_Base->Check_Amine Force_Cond Use Forcing Conditions (Higher Temp, Stronger Base) Check_Amine->Force_Cond Yes Success Yield Improved Check_Amine->Success No Force_Cond->Success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxic Potency of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline and 5-Fluorouracil

This technical guide offers an in-depth comparison of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, a member of the quinoline class of compounds, and 5-Fluorouracil (5-FU), a cornerstone antimetabolite chemotherapy. The...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth comparison of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, a member of the quinoline class of compounds, and 5-Fluorouracil (5-FU), a cornerstone antimetabolite chemotherapy. The focus of this analysis is the half-maximal inhibitory concentration (IC50), a critical metric for assessing cytotoxic potency. This document is intended for researchers, scientists, and professionals in drug development, providing not only comparative data but also the underlying mechanistic context and detailed experimental protocols necessary for independent verification.

Introduction: Two Distinct Approaches to Cytotoxicity

In the landscape of oncology drug discovery, the ultimate goal is to identify agents that can selectively eradicate cancer cells. The methods to achieve this are vast and varied, exemplified by the two compounds under review.

5-Fluorouracil (5-FU) is a well-established chemotherapeutic agent used since the 1950s, particularly in the treatment of colorectal, breast, and various gastrointestinal cancers.[1][2] It acts as a pyrimidine analog, a fraudulent building block that insidiously integrates into cellular metabolic pathways to induce cell death.[3]

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline represents a more targeted approach, belonging to a class of compounds known for its potential as kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics.[4] Specifically, quinoline derivatives are investigated for their ability to inhibit key signaling proteins like receptor tyrosine kinases (e.g., EGFR) and intracellular signaling cascades such as the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer.[4][5] The inclusion of a morpholine group is also significant, as this moiety is common in a wide range of pharmacologically active molecules and can influence properties like solubility and target binding.[6][7]

This guide will dissect the mechanisms of these two agents, present available IC50 data, and provide a robust experimental framework for their direct comparison.

Mechanistic Divergence: Antimetabolite vs. Kinase Inhibition

The cytotoxic effects of 5-FU and quinoline derivatives stem from fundamentally different interactions with cellular machinery.

5-Fluorouracil: A Multi-Pronged Metabolic Attack

5-FU exerts its anticancer effects after intracellular conversion to several active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2][8] These metabolites orchestrate a tripartite assault on the cancer cell:

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable complex with TS, an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3][9] Depletion of dTMP leads to a "thymineless death."

  • DNA Damage: FdUTP can be mistakenly incorporated into DNA in place of deoxythymidine triphosphate (dTTP), leading to DNA fragmentation and instability.[8]

  • RNA Disruption: FUTP is incorporated into various RNA species, interfering with RNA processing, stability, and function, particularly affecting ribosomal RNA.[1][8] Recent studies suggest this RNA-directed damage is a primary mechanism of cytotoxicity in gastrointestinal cancers.[1][10]

Caption: Hypothesized mechanism targeting EGFR and PI3K/AKT pathways.

Comparative Analysis of IC50 Values

The IC50 value is the concentration of a drug required to inhibit a given biological process by 50%. [11]In cancer research, it is the standard measure of a compound's potency in reducing cell viability. [12]A lower IC50 value indicates a more potent compound. It is crucial to recognize that IC50 values are context-dependent and can vary significantly based on the cell line, exposure time, and assay method used. [13][14]

5-Fluorouracil IC50 Data

5-FU has been extensively characterized across a multitude of cancer cell lines. The data below, compiled from various studies, illustrates its potency.

Cell LineCancer TypeExposure TimeIC50 Value (µM)Reference
HCT-116Colon Cancer72 hours11.3[13]
HT-29Colon Cancer5 days11.25[13]
HT29Colon Cancer48 hours34.18[15]
LS180Colon Cancer48 hours58.22[15]
SW620Colon Cancer48 hours~100 (13 µg/ml)[16]
Esophageal Squamous Cell Carcinoma (25 lines)Esophageal CancerNot Specified1.00 - 39.81[17]
HNO-97Tongue Squamous Cell Carcinoma24 hours2.0[18]

Note: The IC50 for SW620 was converted from µg/ml to µM using the molecular weight of 5-FU (130.08 g/mol ).

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline IC50 Data

As of the latest literature search, specific IC50 values for the exact compound 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline against named cancer cell lines are not available in peer-reviewed publications. This is common for novel or investigational compounds that have not yet been extensively profiled. However, studies on structurally related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, synthesized from the same parent quinoline structure, have shown potent antiproliferative activity, underscoring the potential of this chemical scaffold. [4]A direct comparison of potency requires head-to-head testing of both compounds in the same experimental system.

Experimental Protocol: IC50 Determination via MTT Assay

To ensure a fair and direct comparison between any two compounds, it is essential to determine their IC50 values under identical conditions. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability. [19] Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active (i.e., viable) cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. [19]The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. [20]

Step-by-Step Methodology

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test compounds (5-FU and 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS) [21]* 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

2. Experimental Workflow:

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline

Introduction: The Imperative for Rigorous Characterization in Drug Discovery In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Characterization in Drug Discovery

In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Quinoline derivatives, a prominent class of heterocyclic compounds, form the scaffold for numerous therapeutic agents. The subject of this guide, 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, is a molecule of interest within this class, and its unambiguous characterization is paramount for any further investigation into its potential pharmacological activity. This guide provides an in-depth analysis of the primary spectroscopic technique for structural confirmation, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and compares its utility with other common analytical methods.

Part 1: The Definitive Guide to ¹H NMR Spectral Analysis of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for determining the precise arrangement of protons within a molecule, thereby revealing its intricate structure. The ¹H NMR spectrum provides a wealth of information through four key parameters: chemical shift (δ), signal integration, and spin-spin coupling (J).[1]

Predicted ¹H NMR Spectrum

While an experimental spectrum for 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline is not publicly available, a predicted spectrum can be constructed based on established principles of substituent effects on the quinoline core and related aromatic systems. The following table outlines the anticipated chemical shifts, multiplicities, and integration values for each proton in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-3~ 6.8 - 7.0s1HSinglet due to no adjacent protons. Upfield shift due to the electron-donating effect of the morpholine group at C-4.
H-5~ 8.0 - 8.2d1HDoublet due to coupling with H-7. Downfield shift due to the peri-effect of the nitrogen lone pair and deshielding from the phenyl ring.
H-7~ 7.6 - 7.8dd1HDoublet of doublets due to coupling with H-5 and H-8.
H-8~ 7.9 - 8.1d1HDoublet due to coupling with H-7.
H-2', H-6' (ortho-phenyl)~ 8.1 - 8.3m2HMultiplet, most deshielded of the phenyl protons due to proximity to the quinoline ring.
H-3', H-4', H-5' (meta, para-phenyl)~ 7.4 - 7.6m3HMultiplet, typical aromatic region for phenyl protons.
H-a (morpholine, adjacent to N)~ 3.2 - 3.4t4HTriplet, deshielded by the adjacent nitrogen atom.
H-b (morpholine, adjacent to O)~ 3.8 - 4.0t4HTriplet, deshielded by the adjacent oxygen atom.
Detailed Spectral Interpretation
  • Quinoline Core Protons: The protons on the quinoline ring system are expected to resonate in the aromatic region, typically between δ 6.5 and 9.0 ppm.[1] The electron-withdrawing nature of the quinoline nitrogen deshields adjacent protons.[1]

    • The H-3 proton is anticipated to be a singlet, as it lacks adjacent protons for coupling. Its chemical shift will be significantly influenced by the electron-donating morpholine group at the C-4 position, causing a notable upfield shift compared to an unsubstituted quinoline.

    • The H-5 , H-7 , and H-8 protons will form a coupled system on the benzo-fused ring. The chlorine at C-6 will influence the chemical shifts of H-5 and H-7. H-5 is expected to be a doublet, coupled to H-7. H-7 will appear as a doublet of doublets, coupled to both H-5 and H-8. H-8 will be a doublet, coupled to H-7.

  • Phenyl Ring Protons: The protons of the 2-phenyl substituent will also appear in the aromatic region. The ortho-protons (H-2' and H-6') will be the most deshielded due to their proximity to the electron-withdrawing quinoline ring system. The meta- (H-3', H-5') and para- (H-4') protons will resonate at slightly higher fields.

  • Morpholine Protons: The morpholine substituent will exhibit two distinct signals, both expected to be triplets. The four protons adjacent to the nitrogen atom (H-a) will be deshielded and appear around δ 3.2 - 3.4 ppm. The four protons adjacent to the oxygen atom (H-b) will be even more deshielded due to oxygen's higher electronegativity, with an expected chemical shift around δ 3.8 - 4.0 ppm.[2]

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

    • Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.[3]

  • Data Acquisition:

    • Insert the prepared sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. For dilute samples, the number of scans can be increased to improve the signal-to-noise ratio.[1]

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • Phase correction is applied to ensure all peaks are in the absorptive mode.

    • The baseline of the spectrum is corrected to be flat.

    • The signals are integrated to determine the relative number of protons for each resonance.

    • The exact chemical shift of each peak is identified.

Visualizing the Structure-Spectrum Correlation

Caption: Molecular structure of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline with key protons labeled.

Part 2: A Comparative Analysis of Alternative Analytical Techniques

While ¹H NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. Each method provides unique information, and their combined use ensures the identity, purity, and quality of the compound.

Technique Information Provided Advantages Disadvantages
¹H NMR Spectroscopy Detailed molecular structure, proton connectivity, and stereochemistry.Unambiguous structure determination.Lower sensitivity compared to MS, requires pure samples.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups.[4]Fast, simple, and non-destructive.Provides limited structural information, not suitable for complex mixtures.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, can analyze complex mixtures when coupled with chromatography (e.g., LC-MS).[5][6]Does not provide detailed structural connectivity like NMR.
High-Performance Liquid Chromatography (HPLC) Purity, quantification, and separation of mixtures.High resolution, sensitive, and reproducible for quantitative analysis.[7][8]Does not provide structural information on its own.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, FT-IR would confirm the presence of:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • C=C and C=N stretching (quinoline and phenyl rings): ~1500-1600 cm⁻¹

  • C-O stretching (morpholine): ~1115 cm⁻¹

  • C-N stretching (morpholine and quinoline): ~1200-1350 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

While useful for a quick functional group analysis, FT-IR alone cannot distinguish between isomers or provide the detailed connectivity that ¹H NMR offers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural information.[4] For the target molecule, high-resolution mass spectrometry would confirm the elemental composition. Fragmentation patterns could reveal the loss of the morpholine or phenyl groups, further corroborating the structure. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive tool for both identification and quantification, especially for analyzing complex mixtures or detecting trace impurities.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination and quantification.[7][8] A validated HPLC method is essential for quality control throughout the drug development process.[10][11]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for quinoline derivatives.[3][12]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent, usually the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Method Validation: The HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose.[10][11]

Integrated Analytical Workflow

The characterization of a novel compound like 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline is a multi-faceted process.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quality_control Purity & Quantification cluster_final Final Confirmation synthesis Synthesized Compound nmr 1H & 13C NMR synthesis->nmr Primary Structure ms Mass Spectrometry synthesis->ms Molecular Weight ftir FT-IR synthesis->ftir Functional Groups hplc HPLC-UV/MS synthesis->hplc Purity & Assay confirmed Confirmed Structure & Purity nmr->confirmed ms->confirmed ftir->confirmed hplc->confirmed

Caption: A typical analytical workflow for the characterization of a novel pharmaceutical compound.

Conclusion: A Synergy of Spectroscopic Techniques

The structural elucidation of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline relies on a synergistic approach, with ¹H NMR spectroscopy serving as the primary and most definitive tool. Its ability to map the proton framework of the molecule is indispensable. However, for a comprehensive understanding and to meet the stringent requirements of pharmaceutical development, it is essential to complement ¹H NMR data with insights from other techniques. FT-IR provides rapid confirmation of functional groups, mass spectrometry verifies the molecular weight and elemental composition with high sensitivity, and HPLC ensures the purity and accurate quantification of the compound. Together, these methods provide a self-validating system that ensures the identity, quality, and integrity of this promising quinoline derivative.

References

  • International Conference on Harmonisation. (n.d.). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Gorka, A., Tarka, M., & Szlinder-Richert, J. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Monatshefte für Chemie - Chemical Monthly, 149(8), 1435–1443. [Link]

  • Wang, C. H., Wei, Y. L., & Wang, C. F. (2018). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate. [Link]

  • Nowak, K., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7899. [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reduction. Retrieved from [Link]

  • Al-Sultani, K. H., & Al-Juboori, A. M. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1351-1356. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • Kumar, A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal for Scientific Research and Development, 11(4), 1-8. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry and Industry Journal, 13(2), 122. [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 136-148. [Link]

  • Li, H., et al. (2018). Simultaneous Determination of Chloroquine and Its Metabolite Desethyl Chloroquine in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 9(3). [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 104-115. [Link]

  • Patel, S., & Patel, N. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. [Link]

  • Schaefer, T., & Schneider, W. G. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41(7), 1841-1844. [Link]

  • Harlow, T. J. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives (Master's thesis, Wright State University). [Link]

  • D'Auria, M., et al. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 7(8), 618-631. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylquinoline. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 34(10), 2245-2254. [Link]

  • Abraham, R. J., & Reid, M. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1), 12-19. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • K'ombut, F. O., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis, 11(6), 441-455. [Link]

  • Li, Y., et al. (2023). Gas-phase esterification within a miniature ion trap mass spectrometer: mechanistic insight and diagnostic markers for quinolone screening. Analyst, 148(16), 3901-3909. [Link]

  • Kleinpeter, E., & Sefkow, J. (2003). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 41(8), 617-623. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Mandal, R., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Supporting Information. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875. [Link]

  • ChemSimplified. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

Sources

Validation

mass spectrometry fragmentation pattern of morpholinyl-quinolines

High-Resolution HCD vs. Triple Quadrupole CID: A Comparative Guide to the Mass Spectrometry Fragmentation of Morpholinyl-Quinolines Introduction: The Analytical Challenge Morpholinyl-quinolines represent a highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HCD vs. Triple Quadrupole CID: A Comparative Guide to the Mass Spectrometry Fragmentation of Morpholinyl-Quinolines

Introduction: The Analytical Challenge

Morpholinyl-quinolines represent a highly privileged pharmacophore frequently encountered in modern drug discovery, particularly within kinase inhibitors (e.g., PI3K/mTOR pathways) and antimalarial agents. During pharmacokinetic profiling and metabolite identification, elucidating the structural modifications of these molecules relies heavily on tandem mass spectrometry (MS/MS).

The analytical challenge lies in the distinct energetic requirements of the molecule's two halves: the highly stable, aromatic quinoline core and the more labile, aliphatic morpholine ring. This guide objectively compares two leading fragmentation platforms—Triple Quadrupole (QqQ) with Collision-Induced Dissociation (CID) and Orbitrap High-Resolution Mass Spectrometry (HRMS) with Higher-energy C-trap Dissociation (HCD) —to demonstrate how energy deposition and mass resolution dictate the quality of structural elucidation.

Mechanistic Fragmentation Pathways (The "Why")

To optimize any MS/MS method, one must first understand the causality behind the molecule's fragmentation. During positive-mode Electrospray Ionization (ESI+), protonation preferentially occurs at the more basic aliphatic nitrogen of the morpholine ring rather than the charge-delocalized quinoline nitrogen. This localized charge acts as the primary trigger for dissociation.

  • Morpholine Ring Cleavage (Low to Medium Energy): The charge-directed inductive cleavage of the morpholine ring typically results in two primary pathways. The first is a characteristic cross-ring cleavage yielding a neutral loss of formaldehyde (

    
    , 30 Da)[1]. The second is the complete heterolytic cleavage of the C-N bond linking the two ring systems, resulting in the neutral loss of the morpholine moiety (87 Da) or the formation of a low-mass morpholine reporter ion at m/z 86[2].
    
  • Quinoline Core Stability (High Energy): The aromatic quinoline scaffold is highly resistant to low-energy fragmentation. It requires significant collisional energy to induce ring contraction, which proceeds via the characteristic expulsion of hydrogen cyanide (

    
    , 27 Da)[3].
    

Platform Comparison: Orbitrap HCD vs. QqQ CID

While both platforms utilize beam-type collisional activation, their architectural differences profoundly impact the resulting data[4].

Triple Quadrupole (QqQ) CID

QqQ instruments perform CID in a dedicated collision cell (Q2). While highly efficient for generating specific transitions for Multiple Reaction Monitoring (MRM) quantitation, the unit-mass resolution of the final quadrupole (Q3) limits qualitative structural analysis. A QqQ cannot distinguish between isobaric neutral losses (e.g., distinguishing a


 loss of 30.0106 Da from an 

loss of 29.9980 Da).
Orbitrap HRMS with HCD

Higher-energy C-trap Dissociation (HCD) is a non-equilibrium, beam-type fragmentation technique that imparts a rapid bolus of energy to the precursor ions[4]. When coupled with an Orbitrap mass analyzer, HCD provides two distinct advantages:

  • Sub-ppm Mass Accuracy: Unambiguously identifies the elemental composition of every fragment and neutral loss, eliminating false positive metabolite assignments[5].

  • Absence of Low-Mass Cutoff: Unlike traditional 3D ion traps that suffer from the "1/3 rule," HCD efficiently captures low m/z reporter ions (like the m/z 86.0606 morpholine fragment) simultaneously with high-mass precursor losses[4].

Data Presentation: Fragmentation of 8-Morpholinylquinoline

Model Precursor:


, Exact Mass: 215.1184
Fragment IdentityElemental FormulaTheoretical Exact Mass (m/z)QqQ CID Observed (m/z)Orbitrap HCD Observed (m/z)Diagnostic Value
Precursor Ion

215.1184215.1215.1184Confirms intact parent molecule
Loss of Formaldehyde

185.1079185.1185.1079Confirms morpholine ring presence
Quinoline Core

128.0500128.1128.0500Identifies the aromatic scaffold
Morpholine Ion

86.060686.1*86.0606Direct proof of morpholinyl group
Ring Contraction

101.0391101.0101.0391Confirms quinoline architecture

*Note: While QqQ can transmit low m/z ions, the lack of exact mass makes the m/z 86.1 peak susceptible to background chemical noise interference. Orbitrap HCD resolves this cleanly.

Visualizing the Fragmentation Logic

G Precursor Precursor Ion [M+H]+ m/z 215.1184 LossCH2O Cross-Ring Cleavage [M+H - CH2O]+ m/z 185.1079 Precursor->LossCH2O - CH2O (30 Da) Low CE Quinoline Quinoline Core [M+H - C4H9NO]+ m/z 128.0500 Precursor->Quinoline - Morpholine (87 Da) Medium CE Morpholine Morpholine Ion [C4H8NO]+ m/z 86.0606 Precursor->Morpholine Heterolytic Cleavage High CE (HCD) LossHCN Ring Contraction [Quinoline - HCN]+ m/z 101.0391 Quinoline->LossHCN - HCN (27 Da) High CE

Fig 1: Charge-directed fragmentation pathways of morpholinyl-quinolines under beam-type CID/HCD.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in your structural assignments, the MS/MS protocol must be designed as a self-validating system. This means incorporating dynamic feedback loops during method development to prevent under-fragmentation (missing structural data) or over-fragmentation (generating useless carbon clusters).

Phase 1: Causality-Driven Tuning (System Suitability)
  • Standard Infusion: Infuse a 1 µg/mL standard of the morpholinyl-quinoline via a syringe pump at 5 µL/min into the ESI source.

  • Energy Stepping: Ramp the Normalized Collision Energy (NCE) from 10 to 60 in increments of 5.

  • Self-Validation Check (Precursor Depletion): Plot the intensity of the precursor ion against the NCE. The optimal collision energy is achieved when the precursor ion survival yield is exactly 5% to 15% . If the precursor is completely depleted (0%), the energy is too high, risking the destruction of primary diagnostic fragments (like the m/z 185 ion) into non-specific noise.

Phase 2: LC-MS/MS Acquisition Setup

Chromatography:

  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 50 mm, 2.7 µm) to maintain sharp peak widths (< 3 seconds).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. (Formic acid ensures robust protonation of the morpholine nitrogen).

Platform A: QqQ MRM Setup (For Targeted Quantitation)

  • Q1 Resolution: Unit (0.7 Da FWHM).

  • Transitions: Set primary quantifier transition to m/z 215.1

    
     128.1 (Medium CE, ~25 eV). Set secondary qualifier transition to m/z 215.1 
    
    
    
    185.1 (Low CE, ~15 eV).
  • Dwell Time: 20 ms per transition to ensure >15 data points across the LC peak.

Platform B: Orbitrap HCD Setup (For Structural Elucidation)

  • Acquisition Mode: Data-Dependent MS2 (ddMS2) or Parallel Reaction Monitoring (PRM).

  • MS1 Resolution: 70,000 (at m/z 200) for accurate isotope pattern matching.

  • MS2 Resolution: 17,500 (at m/z 200) to maintain a fast scan rate while easily resolving isobaric interferences.

  • HCD Energy: Use Stepped NCE (e.g., 20, 35, 50). Causality: Stepped energy ensures that a single acquired spectrum captures both the low-energy

    
     loss and the high-energy 
    
    
    
    loss simultaneously, providing a complete structural fingerprint in one scan.

References

  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Advances.
  • Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline. Benchchem.
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC).
  • Difference between HCD and CID collision induced dissociations? StackExchange.
  • Orbitrap ID-X Tribrid Mass Spectrometer; Transforming Small Molecule Identification. ThermoFisher.

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 4-Morpholino-2-Phenylquinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has been the foundation for drugs targeting a wide array of diseases. The introduction of a morpholine moiety at the 4-position and a phenyl group at the 2-position of the quinoline ring gives rise to a class of compounds with significant biological potential. Understanding the precise three-dimensional architecture of these molecules is paramount for elucidating their structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

This guide provides an in-depth analysis of the X-ray crystallographic data for a key derivative of the 4-morpholino-2-phenylquinoline scaffold, offering a comparative perspective with related structures. We will delve into the experimental nuances of obtaining high-quality single crystals and the subsequent process of structure determination and refinement.

The Significance of Structural Elucidation

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug development, a high-resolution crystal structure provides invaluable insights into:

  • Conformational Preferences: Understanding the favored three-dimensional shape of the molecule.

  • Intermolecular Interactions: Identifying the non-covalent forces that govern how molecules pack in a solid state and how they might interact with a biological target.

  • Pharmacophore Modeling: Defining the essential features of the molecule responsible for its biological activity.

While a crystal structure for the parent 4-morpholino-2-phenylquinoline is not publicly available at the time of this writing, a closely related derivative, 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride , has been synthesized and its structure elucidated by single-crystal X-ray diffraction. This fluorinated analogue serves as an excellent case study and a benchmark for understanding the structural characteristics of this class of compounds.

Case Study: Crystal Structure of 7-Fluoro-6-morpholino-3-phenylquinolin-1-ium Chloride

The synthesis and structural characterization of 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride provide a detailed look into the molecular geometry and packing of this scaffold.

Molecular Structure

The crystal structure reveals the key architectural features of the molecule. The quinolinium core is essentially planar, with the phenyl and morpholino substituents adopting specific orientations relative to this plane.

Caption: Molecular structure of 7-fluoro-6-morpholino-3-phenylquinolin-1-ium cation.

Comparative Crystallographic Data

To provide a broader context, the crystallographic data for 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride can be compared with other relevant quinoline and quinazoline structures. This comparison highlights the influence of substituents and the core heterocyclic system on the crystal packing and molecular geometry.

Parameter7-Fluoro-6-morpholino-3-phenylquinolin-1-ium chloride3-Acetyl-2-methyl-4-phenylquinolin-1-ium chloride[1]4-Methylsulfanyl-2-phenylquinazoline[2]
Formula C25H22ClFN2O+ · Cl-C18H16NO+ · Cl−C15H12N2S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/cP21/n
a (Å) 11.0497(4)9.5046(8)10.1951(3)
b (Å) 8.8712(3)8.5787(8)7.3545(2)
c (Å) 17.5099(5)18.2538(16)16.5300(5)
α (°) 909090
β (°) 97.605(17)94.282(1)102.860(3)
γ (°) 909090
Volume (ų) 1701.3(10)1484.2(2)1208.33(6)
Z 444
Density (calc) (Mg/m³) 1.346Not Reported1.38
R-factor (%) Not Reported3.43.9
CCDC No. Not FoundNot FoundNot Found

Experimental Protocols: A Guide to Structure Determination

The successful elucidation of a crystal structure is a multi-step process that requires meticulous attention to detail. The following protocols provide a generalized yet comprehensive workflow for obtaining and analyzing the crystal structure of a 4-morpholino-2-phenylquinoline derivative.

Crystal Growth: The Foundation of Quality Data

Obtaining single crystals of sufficient size and quality is often the most challenging step.[3] Several techniques can be employed, and the optimal method is typically determined empirically.

  • Slow Evaporation: This is the most common method. A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a controlled environment.[3]

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the molecule, gradually reducing its solubility and inducing crystallization.[3]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.

cluster_0 Crystal Growth A Dissolve Compound B Prepare Saturated Solution A->B C Slow Evaporation / Vapor Diffusion / Slow Cooling B->C D Harvest Single Crystals C->D

Caption: General workflow for single crystal growth.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

  • Mounting: A single crystal is carefully selected and mounted on a loop, which is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is optimized to ensure complete and redundant data are collected.

  • Instrumentation: Data is typically collected on a diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[4]

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

cluster_1 Data Collection & Processing E Mount Crystal F Collect Diffraction Data E->F G Data Reduction F->G H Structure Solution G->H I Structure Refinement H->I J Validation & Deposition (CIF) I->J

Caption: Step-by-step process of X-ray data collection and structure elucidation.

Conclusion and Future Directions

The crystal structure of 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride provides a crucial structural blueprint for the 4-morpholino-2-phenylquinoline class of compounds. This guide has outlined the key molecular features and provided a comprehensive overview of the experimental workflow required for such structural studies.

Future work should focus on obtaining the crystal structure of the parent 4-morpholino-2-phenylquinoline to allow for a direct comparison and a more detailed understanding of the role of the fluorine substituent. Furthermore, co-crystallization of these compounds with their biological targets will be instrumental in elucidating their mechanism of action and guiding the design of next-generation therapeutics.

References

  • Kiran, K., Sarveswari, S., Vijayakumar, V., Tan, K. W., & Tiekink, E. R. T. (2010). 3-Acetyl-2-methyl-4-phenylquinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1601. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Tiekink, E. R. T., & Zukerman-Schpector, J. (2014). 4-Methylsulfanyl-2-phenylquinazoline. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1099. [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to Purity Verification of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline via High-Performance Liquid Chromatography (HPLC)

Executive Summary In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The purity of a compound directly influences its pharmacological and toxicologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The purity of a compound directly influences its pharmacological and toxicological profile, making its accurate determination a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for verifying the purity of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, a substituted quinoline of interest in medicinal chemistry. We will explore the causality behind the selection of a specific Reversed-Phase HPLC (RP-HPLC) method, detail a self-validating protocol in accordance with international guidelines, and compare its performance against a higher-resolution alternative, Ultra-Performance Liquid Chromatography (UPLC). This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable framework for purity assessment.

Introduction: The Analytical Imperative for a Substituted Quinoline

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline (Molecular Formula: C₁₉H₁₇ClN₂O) is a heterocyclic compound featuring a quinoline core.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[2] The introduction of chloro, morpholinyl, and phenyl substituents creates a molecule with specific physicochemical properties, notably a predicted lipophilicity (XLogP) of 4.2, suggesting low aqueous solubility and a preference for non-polar environments.[1]

The synthesis of such multi-substituted quinolines can be complex, often involving multi-step reactions where impurities can arise. Common impurities in quinoline synthesis may include regioisomers, unreacted starting materials, and byproducts from side-reactions like polymerization or incomplete cyclization.[3] Therefore, a highly specific and sensitive analytical method is not merely a quality control check but a fundamental necessity to ensure the integrity of experimental data derived from its use. HPLC is widely regarded as the gold standard for this purpose due to its precision, versatility, and resolving power.[4]

The Primary Method: Reversed-Phase HPLC (RP-HPLC)

The choice of RP-HPLC is a direct consequence of the analyte's molecular structure. The significant non-polar character imparted by the phenyl ring and the overall scaffold makes it an ideal candidate for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

Causality of Method Parameter Selection

A robust analytical method is built on a foundation of logical, scientifically-driven choices. Each parameter of the HPLC protocol is selected to optimize the separation of the main compound from potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected for its strong hydrophobic interactions with the non-polar regions of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.

  • Mobile Phase: A gradient elution using Acetonitrile and water is employed. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The gradient, starting with a higher water percentage and increasing the acetonitrile concentration over time, allows for the elution of compounds with a wide range of polarities. Early-eluting, more polar impurities will be resolved first, followed by the main analyte, and finally, any highly non-polar, late-eluting impurities.

  • Buffering Agent: A phosphate buffer at a slightly acidic pH (e.g., pH 2.5-3.0) is incorporated. The nitrogen atom in the quinoline ring is basic.[2] By maintaining a pH below its pKa, we ensure this nitrogen is protonated, leading to more consistent retention times and improved peak shape by minimizing tailing caused by interactions with residual silanols on the stationary phase.[5]

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing optimal efficiency. Column temperature is controlled (e.g., 30 °C) to ensure run-to-run reproducibility of retention times.

  • Detection: A Photodiode Array (PDA) or UV detector is used. The extensive aromatic system of the quinoline and phenyl rings results in strong UV absorbance. Monitoring at a specific wavelength (e.g., determined from the analyte's UV spectrum, likely in the 254-340 nm range) provides high sensitivity. A PDA detector offers the added advantage of acquiring full UV spectra, which can help in peak purity assessment and impurity identification.

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow of the analytical process from sample receipt to final purity determination.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:H2O) A->B C Filtration (0.45 µm) B->C D System Suitability Test C->D Inject into HPLC E HPLC Injection D->E F Chromatographic Separation (C18 Column, Gradient Elution) E->F G PDA/UV Detection F->G H Peak Integration G->H I Purity Calculation (% Area Normalization) H->I J Generate Report I->J

Caption: Experimental workflow for HPLC-based purity verification.

Detailed HPLC Protocol
ParameterConditionRationale
Instrument HPLC System with Gradient Pump, Autosampler, Column Oven, and PDA/UV DetectorStandard equipment for robust and reproducible chromatographic analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for non-polar analytes like the target compound.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidAqueous buffer to control pH, ensuring consistent ionization state and peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier to elute the analyte from the C18 column.
Gradient Program Time (min): 0, %B: 40Time (min): 20, %B: 90Time (min): 25, %B: 90Time (min): 26, %B: 40Time (min): 30, %B: 40A gradient ensures separation of impurities with varying polarities and cleans the column effectively post-injection.
Flow Rate 1.0 mL/minOptimal for a 4.6 mm ID column to balance analysis time and separation efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detector PDA/UV at 254 nmThe aromatic nature of the compound provides strong absorbance at this wavelength, ensuring high sensitivity.
Injection Volume 10 µLA small volume prevents column overloading and peak distortion.
Sample Preparation Accurately weigh ~5 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter.Ensures complete dissolution and removes particulates that could damage the HPLC system. The concentration is suitable for UV detection.
Trustworthiness: A Self-Validating System via ICH Guidelines

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7] This process creates a self-validating system where the method's performance characteristics are rigorously documented.

Validation_Parameters cluster_quantitative Quantitative Purity cluster_qualitative Impurity Profile center Validated HPLC Method (Trustworthy & Reliable) Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity (R²) center->Linearity Range Range center->Range Specificity Specificity (Peak Purity) center->Specificity LOD Limit of Detection center->LOD LOQ Limit of Quantitation center->LOQ Robustness Robustness (Method Insensitivity to Small Changes) center->Robustness

Caption: Core validation parameters based on ICH Q2(R2) guidelines.

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities or degradants.Peak for the main compound is pure (as determined by PDA) and resolved from all other peaks (Resolution > 1.5).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999 for a series of 5-6 concentrations.
Accuracy The closeness of test results to the true value. Assessed by spiking a sample with known amounts of pure analyte.Mean recovery between 98.0% and 102.0%.[8]
Precision (Repeatability)The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (%RSD) ≤ 2.0% for 6 replicate injections.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results remains within acceptable limits after minor changes to pH, flow rate, etc.

Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is a robust and widely accessible technique, Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement. UPLC utilizes columns with smaller particle sizes (<2 µm), which requires instrumentation capable of handling much higher backpressures. This fundamental difference leads to notable performance enhancements.

Head-to-Head Performance Comparison

The following table objectively compares the expected performance of a standard HPLC method with a translated UPLC method for the analysis of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline.

Performance MetricStandard HPLC (5 µm particles) UPLC (sub-2 µm particles) Advantage of UPLC
Resolution Good. Sufficient to separate major impurities.Excellent. Sharper, narrower peaks provide superior resolution of closely eluting impurities.Improved confidence in purity assessment, especially for complex samples with trace-level impurities.
Analysis Time 20-30 minutes per sample.2-5 minutes per sample.Significant increase in sample throughput, crucial for high-throughput screening and rapid process monitoring.
Sensitivity Standard.Higher. Narrower peaks result in a greater peak height for the same mass, improving the signal-to-noise ratio and lowering detection limits.Better detection and quantitation of trace impurities.
Solvent Consumption High. A 30-minute run at 1.0 mL/min uses 30 mL of solvent.Low. Shorter run times and lower flow rates (e.g., 0.4 mL/min) drastically reduce solvent use.Cost savings and a significant reduction in environmental impact, aligning with green chemistry principles.[10]
System Pressure Low to moderate (e.g., 1000-2500 psi).Very high (e.g., 8000-15000 psi).N/A (This is a requirement, not an advantage).
Instrument Cost Lower initial investment. Widely available.Higher initial investment. Requires specialized UPLC or UHPLC systems.N/A.
Practical Implications for Researchers
  • For Routine Purity Checks: A validated HPLC method is perfectly adequate, reliable, and cost-effective. Its ubiquity in research labs makes it the go-to choice for standard characterization.

  • For Challenging Separations or High-Throughput Needs: If the synthesis yields a complex mixture with closely related impurities, or if a large number of samples must be analyzed quickly, the investment in a UPLC method is highly justified. The superior resolution may reveal impurities that co-elute and are hidden within the main peak in an HPLC chromatogram.

Conclusion and Recommendations

The verification of purity for 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline is reliably achieved using a well-developed and validated Reversed-Phase HPLC method. The selection of a C18 column with an acidified acetonitrile/water gradient provides the necessary specificity and robustness for accurate purity determination. The trustworthiness of this approach is firmly established by adhering to the validation principles outlined in the ICH Q2(R2) guidelines, creating a self-validating analytical system.

While HPLC stands as the foundational technique, UPLC offers a superior alternative, providing significant gains in resolution, speed, and sensitivity, albeit at a higher instrument cost.

Recommendation:

  • Primary Method: Employ the detailed RP-HPLC protocol for routine analysis and release of material for research purposes. Its performance is robust, and the method is readily transferable.

  • Alternative/Advanced Method: For reference standard characterization, in-depth impurity profiling, or high-throughput workflows, translating the method to a UPLC system is strongly recommended. The enhanced resolving power provides a higher degree of confidence in the analytical result and delivers substantial long-term efficiency gains.

By selecting the appropriate technology based on the specific analytical challenge, researchers can ensure the quality and integrity of their chemical entities, paving the way for reliable and reproducible scientific outcomes.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Pharmaffiliates. Quinoline-impurities. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Cleanchem. Quinoline Impurity 1 | CAS No: 83-08-9. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubChemLite. 6-chloro-4-(4-morpholinyl)-2-phenylquinoline (C19H17ClN2O). [Link]

  • SlideShare. analytical method validation and validation of hplc. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Pharmaceutical Technology. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • ijrbat. Synthesis and characterization of novel 4-(6-chloro-4-phenylquinolin-2- yl)phenolblue emitting organic phosphor. [Link]

  • U.S. Environmental Protection Agency. 6-chloro-2-phenylquinoline-4-carboxylic acid Properties. [Link]

  • PubChem. 6-Chloro-2-phenylquinoline-4-carboxylic acid. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. [Link]

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  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline

For professionals in the fields of research, science, and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environmen...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the fields of research, science, and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed protocol for the proper disposal of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, a complex heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds and established hazardous waste management protocols to ensure a cautious and compliant approach. The core principle guiding this protocol is to treat 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline as a hazardous waste, adhering to the "cradle-to-grave" responsibility for chemical substances.[1]

Hazard Assessment and Characterization

Understanding the potential hazards of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline is the first step in its safe management. This assessment is based on the known properties of its primary structural components: the quinoline core and the morpholine substituent.

  • Quinoline Derivatives: Quinoline and its derivatives are known to be potentially toxic and harmful.[2] They can cause irritation to the skin, eyes, and respiratory tract. Some quinoline compounds are also suspected of having more severe long-term health effects.

  • Morpholine: Morpholine is a versatile chemical with a more defined hazard profile. It is classified as a flammable liquid and vapor.[3][4] It is also known to be corrosive, causing severe skin burns and eye damage.[5][6][7] Furthermore, it is toxic if it comes into contact with the skin or is inhaled.[3][6]

  • Chlorinated Compounds: The presence of a chlorine atom on the quinoline ring may increase the compound's persistence in the environment and could contribute to the formation of toxic byproducts upon incomplete combustion.

Based on this analysis, 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline should be handled as a substance that is potentially toxic, corrosive, and an environmental hazard. All waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling any waste containing 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, all personnel must be equipped with the appropriate PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]To protect against splashes of liquid waste and airborne particles that could cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which could lead to burns, irritation, and toxic absorption.[1]
Body Protection A laboratory coat is mandatory. A chemical-resistant apron should be worn when handling larger quantities.[1]To protect the body from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of generating aerosols or dust.[1]To prevent the inhalation of the compound, which could be toxic.

All handling and preparation for the disposal of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Disposal Protocol

The following steps provide a clear workflow for the safe disposal of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8][9]

  • Do Not Mix: Do not mix 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Solid vs. Liquid: Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[1]

Step 2: Waste Containerization

The choice of a suitable waste container is essential for safe storage and transport.

  • Approved Containers: Use only approved hazardous waste containers that are compatible with the chemical.[10] For 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline, a high-density polyethylene (HDPE) or glass container is recommended.[1]

  • Container Integrity: Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[9]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and crucial for safety.[10][11]

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[9]

  • Contents: List the full chemical name: "6-Chloro-4-(4-morpholinyl)-2-phenylquinoline" and all other components of the waste, including solvents, with their approximate percentages. Do not use abbreviations or chemical formulas.[9]

  • Hazard Identification: Indicate the potential hazards (e.g., Toxic, Corrosive).

Step 4: Storage

Waste must be stored safely pending collection.

  • Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents.[12]

  • Environment: Keep the storage area cool, dry, and well-ventilated.[10][12] Protect from direct sunlight and sources of ignition.[10]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through authorized channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Licensed Disposal Facility: Your EHS department will arrange for the transport of the waste to a licensed hazardous waste disposal facility.[8]

  • Prohibited Disposal Methods:

    • Do not dispose of this chemical in the regular trash.[1]

    • Do not dispose of this chemical down the drain.

    • Do not allow the chemical to evaporate in the fume hood as a means of disposal.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).

    • Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a labeled hazardous waste container.[12]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_management Waste Management Protocol cluster_disposal Final Disposal Start Waste Generated PPE Don Appropriate PPE Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregation Segregate Waste (Solid vs. Liquid, No Mixing) FumeHood->Segregation Spill Spill Occurs FumeHood->Spill Containerization Select & Use Approved Hazardous Waste Container Segregation->Containerization Labeling Label Container Correctly (Name, Hazards, Date) Containerization->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Disposal Licensed Hazardous Waste Facility EHS_Contact->Disposal EmergencyProcedure Follow Emergency Spill Protocol Spill->EmergencyProcedure Yes EmergencyProcedure->Segregation Cleanup waste

Caption: Disposal workflow for 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . (n.d.). Labor Security System. Retrieved February 27, 2026, from [Link]

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